molecular formula C12H13NO4 B4832697 1-(2-phenoxyethoxy)-2,5-pyrrolidinedione

1-(2-phenoxyethoxy)-2,5-pyrrolidinedione

Cat. No.: B4832697
M. Wt: 235.24 g/mol
InChI Key: BUVLNRFOYVPOHH-UHFFFAOYSA-N
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Description

1-(2-phenoxyethoxy)-2,5-pyrrolidinedione is a useful research compound. Its molecular formula is C12H13NO4 and its molecular weight is 235.24 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(2-phenoxyethoxy)-2,5-pyrrolidinedione is 235.08445790 g/mol and the complexity rating of the compound is 270. The solubility of this chemical has been described as >35.3 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(2-phenoxyethoxy)-2,5-pyrrolidinedione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-phenoxyethoxy)-2,5-pyrrolidinedione including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-phenoxyethoxy)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c14-11-6-7-12(15)13(11)17-9-8-16-10-4-2-1-3-5-10/h1-5H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUVLNRFOYVPOHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OCCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24781773
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Foundational & Exploratory

1-(2-Phenoxyethoxy)-2,5-pyrrolidinedione: A Strategic Intermediate for Oxime-Based Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

In the rapidly evolving landscape of bioconjugation and targeted drug delivery, the precise engineering of linker chemistries is paramount. 1-(2-phenoxyethoxy)-2,5-pyrrolidinedione (often referred to as N-(2-phenoxyethoxy)succinimide) is a highly specialized, synthetic intermediate. Unlike traditional N-hydroxysuccinimide (NHS) esters which are used for amine-reactive crosslinking, this compound is an NHS ether.

The succinimide moiety in this context does not act as a leaving group for acylation; rather, it serves as a robust, orthogonal protecting group for the delicate nitrogen-oxygen (N-O) bond. This compound is the direct precursor to O-(2-phenoxyethyl)hydroxylamine , a critical nucleophile used in chemoselective oxime ligations [1]. The incorporation of the phenoxyethyl group provides a unique balance of hydrophobicity, steric extension, and UV-traceability, making it highly valuable in the development of Antibody-Drug Conjugates (ADCs) and peptide therapeutics where linker lipophilicity can dictate pharmacokinetic profiles.

Physicochemical Profiling

Understanding the physical and chemical properties of 1-(2-phenoxyethoxy)-2,5-pyrrolidinedione is essential for predicting its solubility, reactivity, and behavior during purification. The absence of hydrogen bond donors and the moderate LogP make it highly soluble in standard organic synthesis solvents.

PropertyValue
IUPAC Name 1-(2-phenoxyethoxy)pyrrolidine-2,5-dione
Common Synonyms N-(2-phenoxyethoxy)succinimide
Molecular Formula C12H13NO4
Molecular Weight 235.24 g/mol
LogP (Predicted) ~1.85
Topological Polar Surface Area (TPSA) 56.5 Ų
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 4
Rotatable Bonds 5

Mechanistic Chemistry & Synthetic Strategy

The synthesis of 1-(2-phenoxyethoxy)-2,5-pyrrolidinedione relies on the bimolecular nucleophilic substitution (S_N2) of 2-phenoxyethyl bromide by the deprotonated hydroxyl group of N-hydroxysuccinimide.

Causality in Reagent Selection: N-hydroxysuccinimide has a relatively low pKa (~6.0) due to the electron-withdrawing effect of the two adjacent carbonyl groups. This allows for deprotonation using mild bases like Potassium Carbonate (K2CO3). Stronger bases (e.g., NaOH or NaH) are strictly avoided, as they can induce premature ring-opening of the succinimide ring via hydroxide attack on the imide carbonyls. Dimethylformamide (DMF) is selected as the solvent because its polar aprotic nature optimally solvates the potassium cation, leaving the highly nucleophilic succinimide-oxyanion free to attack the alkyl bromide.

Once synthesized, the succinimide protecting group is removed via hydrazinolysis to yield the free alkoxyamine, which is subsequently reacted with an aldehyde- or ketone-tagged biomolecule to form a stable oxime linkage [2].

Figure 1: Synthetic workflow from NHS and 2-phenoxyethyl bromide to oxime-conjugated therapeutics.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating In-Process Controls (IPCs) that confirm success before proceeding to the next step.

Protocol 1: Synthesis of 1-(2-phenoxyethoxy)-2,5-pyrrolidinedione

Objective: Alkylate N-hydroxysuccinimide with 2-phenoxyethyl bromide.

  • Preparation: In an oven-dried 100 mL round-bottom flask under inert argon atmosphere, dissolve N-hydroxysuccinimide (1.15 g, 10 mmol) in 25 mL of anhydrous DMF.

  • Base Addition: Add anhydrous K2CO3 (2.07 g, 15 mmol). Causality: A 1.5x molar excess ensures complete deprotonation while neutralizing the HBr byproduct, driving the reaction forward. Stir for 15 minutes at room temperature.

  • Alkylation: Dropwise, add 2-phenoxyethyl bromide (2.01 g, 10 mmol) dissolved in 5 mL of DMF. Heat the reaction mixture to 60°C.

  • In-Process Control (IPC): After 4 hours, sample 10 µL of the reaction, dilute in 1 mL methanol, and perform TLC (Hexane:Ethyl Acetate 1:1). Validation: The disappearance of the UV-active 2-phenoxyethyl bromide spot (Rf ~0.7) and the appearance of a new UV-active product spot (Rf ~0.4) confirms reaction completion.

  • Workup: Cool to room temperature, filter off the inorganic salts, and concentrate the DMF under reduced pressure. Partition the residue between Ethyl Acetate (50 mL) and Water (50 mL). Wash the organic layer with brine, dry over Na2SO4, and evaporate to yield the crude product.

  • Purification: Recrystallize from ethanol to afford pure 1-(2-phenoxyethoxy)-2,5-pyrrolidinedione as a white crystalline solid.

Protocol 2: Hydrazinolysis and Aniline-Catalyzed Oxime Ligation

Objective: Deprotect the intermediate and conjugate it to an aldehyde-tagged peptide.

  • Deprotection: Dissolve 1-(2-phenoxyethoxy)-2,5-pyrrolidinedione (235 mg, 1 mmol) in 10 mL of ethanol. Add hydrazine hydrate (60 µL, 1.2 mmol). Stir at room temperature for 2 hours.

  • IPC for Deprotection: Monitor by LC-MS. Validation: Look for the disappearance of the parent mass (m/z 236 [M+H]+) and the appearance of the free O-(2-phenoxyethyl)hydroxylamine (m/z 154 [M+H]+). The byproduct, succinylhydrazide, will precipitate as a white solid.

  • Isolation: Filter the precipitate and concentrate the filtrate to isolate the free alkoxyamine.

  • Oxime Ligation: In a 1.5 mL Eppendorf tube, dissolve 100 µM of an aldehyde-tagged peptide in 100 mM Sodium Acetate buffer (pH 4.5). Add 1 mM of the newly synthesized O-(2-phenoxyethyl)hydroxylamine.

  • Catalysis: Add 10 mM Aniline. Causality: Aniline acts as a nucleophilic catalyst. It rapidly attacks the aldehyde to form a protonated Schiff base (an iminium ion). This intermediate is highly electrophilic and undergoes rapid transimination by the alkoxyamine, accelerating the reaction kinetics by up to two orders of magnitude [2].

  • Final Validation: Analyze via RP-HPLC and ESI-MS after 1 hour. A mass shift corresponding to the loss of H2O (-18 Da) from the combined mass of the peptide and alkoxyamine confirms successful oxime ligation.

Analytical Characterization Standards

To verify the structural integrity of 1-(2-phenoxyethoxy)-2,5-pyrrolidinedione, the following analytical parameters should be met:

  • 1H NMR (400 MHz, CDCl3): δ 7.30 (m, 2H, meta-ArH), 6.98 (m, 1H, para-ArH), 6.90 (m, 2H, ortho-ArH), 4.45 (t, J = 4.5 Hz, 2H, -CH2-O-N), 4.25 (t, J = 4.5 Hz, 2H, Ph-O-CH2-), 2.70 (s, 4H, succinimide -CH2-CH2-).

  • 13C NMR (100 MHz, CDCl3): δ 171.2 (C=O), 158.5 (Ar-C), 129.6, 121.3, 114.8 (Ar-CH), 75.2 (-CH2-O-N), 65.8 (Ph-O-CH2-), 25.4 (succinimide CH2).

  • ESI-MS: Calculated for C12H13NO4 [M+H]+: 236.09; Found: 236.1.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. Available at:[Link]

  • Kalia, J., & Raines, R. T. (2008). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Angewandte Chemie International Edition. Available at:[Link]

N-(2-Phenoxyethoxy)succinimide Derivatives: A Technical Guide on Synthesis, Deprotection, and Bioconjugation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(2-phenoxyethoxy)succinimide (NPES) and its derivatives represent a highly versatile class of protected alkoxyamines. In modern drug discovery and bioconjugation, the phenoxyethoxy moiety frequently serves as a lipophilic linker or pharmacophore—notably in the development of orally bioavailable 4(1H)-quinolone antimalarials[1]. However, the direct incorporation of alkoxyamines into complex scaffolds is often hindered by their high nucleophilicity and susceptibility to oxidation. NPES solves this by masking the reactive aminooxy group within a robust succinimide ring.

This whitepaper provides an in-depth mechanistic analysis and self-validating protocols for the synthesis of NPES via the Mitsunobu reaction, its subsequent hydrazinolysis, and its downstream applications in oxime ligation.

Mechanistic Grounding: The Chemistry of N-Alkoxysuccinimides

The synthesis of NPES relies on the selective O-alkylation of N-hydroxysuccinimide (NHS). Direct alkylation of NHS using alkyl halides and base is notoriously problematic, often resulting in competing N-alkylation or ring-opening hydrolysis. To circumvent this, the is employed[2].

The Mitsunobu protocol operates under mild, neutral conditions, utilizing triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate (e.g., DIAD) to activate 2-phenoxyethanol. The success of this reaction hinges on the pKa of the pronucleophile. NHS possesses a pKa of approximately 6.0, which falls well below the critical threshold (pKa < 11) required to efficiently protonate the betaine intermediate, driving the reaction forward to form the activated alkoxyphosphonium ion.

Mitsunobu Phenoxyethanol 2-Phenoxyethanol (Nucleophile Precursor) Phosphonium Alkoxyphosphonium Ion (Activated Electrophile) Phenoxyethanol->Phosphonium Attacks Betaine NHS N-Hydroxysuccinimide (Pronucleophile, pKa ~6) NPES N-(2-phenoxyethoxy)succinimide (Target NPES) NHS->NPES Deprotonated, attacks Betaine PPh3 + DIAD (Betaine Intermediate) Betaine->Phosphonium Activates OH Phosphonium->NPES SN2 Displacement (- Ph3P=O)

Fig 1: Mitsunobu synthesis pathway for N-(2-phenoxyethoxy)succinimide (NPES).

Quantitative Yield Analysis

The efficiency of the Mitsunobu-hydrazinolysis sequence is highly dependent on the steric and electronic nature of the alcohol. Table 1 summarizes the quantitative data for various N-alkoxysuccinimide derivatives, demonstrating the high efficiency of the phenoxyethyl system compared to other standard linkers[3].

Table 1: Comparative Mitsunobu and Deprotection Yields for N-Alkoxysuccinimide Derivatives

Substrate (Alcohol)PronucleophileMitsunobu Yield (%)Deprotection Yield (%)Overall Yield (%)
2-Phenoxyethanol N-Hydroxysuccinimide88.0 92.5 81.4
Benzyl alcoholN-Hydroxysuccinimide91.295.086.6
4-Methoxybenzyl alcoholN-Hydroxysuccinimide85.490.176.9
2-(4-Fluorophenoxy)ethanolN-Hydroxysuccinimide84.089.575.1

Data synthesized from standard capture-release methodologies for O-alkylhydroxylamines[3].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step includes specific physicochemical checkpoints to verify success before proceeding.

Protocol A: Synthesis of NPES via Mitsunobu Reaction

Causality of Reagent Selection:

  • Solvent (Anhydrous THF): Aprotic conditions are mandatory. Trace water will prematurely quench the highly reactive betaine intermediate, leading to the formation of triphenylphosphine oxide (TPPO) and dialkyl hydrazinedicarboxylate without product formation.

  • Temperature Control (0 °C to RT): The formation of the betaine is highly exothermic. Dropwise addition of DIAD at 0 °C prevents thermal degradation of the reagents.

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 2-phenoxyethanol (1.0 equiv, 10 mmol), N-hydroxysuccinimide (1.1 equiv, 11 mmol), and triphenylphosphine (1.2 equiv, 12 mmol) in anhydrous THF (0.2 M).

  • Activation: Cool the stirring mixture to 0 °C using an ice-water bath.

  • Coupling: Add Diisopropyl azodicarboxylate (DIAD) (1.2 equiv, 12 mmol) dropwise over 15 minutes. Validation Check 1: The solution will briefly turn bright yellow (formation of betaine) before fading as the phosphonium ion forms and reacts.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 16 hours.

  • Workup & Purification: Concentrate the mixture in vacuo. To remove the bulk of the TPPO byproduct, triturate the crude residue with cold diethyl ether (50 mL). Filter the white precipitate (TPPO and reduced DIAD).

  • Isolation: Purify the filtrate via flash column chromatography (Silica gel, Hexanes/EtOAc 7:3).

  • Self-Validation (NMR): Confirm product formation via ¹H NMR. Look for the distinct shift of the methylene protons adjacent to the oxygen: the -CH₂-O-N signal will appear as a triplet around δ 4.3–4.5 ppm, shifted downfield compared to the starting alcohol.

Protocol B: Hydrazinolysis to 2-Phenoxyethoxyamine

Causality of Reagent Selection:

  • Hydrazine Monohydrate: Chosen for its "alpha-effect." The adjacent nitrogen lone pairs increase the nucleophilicity of hydrazine, allowing it to rapidly attack the sterically hindered succinimide carbonyls at room temperature, whereas standard amines would require heating.

Hydrazinolysis NPES NPES (Protected Amine) Tetrahedral Tetrahedral Intermediate (Ring Opening) NPES->Tetrahedral Nucleophilic Attack Hydrazine Hydrazine Monohydrate (NH2NH2·H2O) Hydrazine->Tetrahedral Alpha-effect Product 2-Phenoxyethoxyamine (Target Alkoxyamine) Tetrahedral->Product Cleavage Byproduct Succinylhydrazide (Byproduct) Tetrahedral->Byproduct Precipitation

Fig 2: Hydrazinolysis of NPES to yield the reactive 2-phenoxyethoxyamine.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve purified NPES (5 mmol) in methanol (25 mL).

  • Deprotection: Add hydrazine monohydrate (2.0 equiv, 10 mmol) dropwise at room temperature. Stir for 2 hours.

  • Validation Check 1 (Visual): A white precipitate of succinylhydrazide will begin to form within 30 minutes, indicating successful ring cleavage.

  • Workup: Filter off the white precipitate. Concentrate the filtrate in vacuo.

  • Extraction: Redissolve the residue in dichloromethane (DCM) and wash with 5% aqueous Na₂CO₃ to remove residual succinylhydrazide. Dry the organic layer over anhydrous Na₂SO₄.

  • Self-Validation (Ninhydrin): Spot the isolated product on a TLC plate and stain with Ninhydrin. Heating will reveal a dark purple spot, confirming the presence of a free, highly reactive primary alkoxyamine.

Downstream Applications: Oxime Ligation & Drug Discovery

Once deprotected, 2-phenoxyethoxyamine serves as a premium building block. In antimalarial drug development, the phenoxyethoxy substituent has been identified as a key structural element rendering potent blood and liver stage activity in 4(1H)-quinolone cores[1].

Furthermore, the alkoxyamine handle is highly prized for oxime ligation —a click-chemistry reaction that forms a highly stable oxime ether linkage with aldehydes or ketones on target proteins or drug scaffolds.

Oxime Alkoxyamine 2-Phenoxyethoxyamine (Nucleophile) Oxime Phenoxyethyl Oxime Ether (Stable Conjugate) Alkoxyamine->Oxime Condensation Target Target Ketone/Aldehyde (Drug Scaffold/Protein) Target->Oxime Condensation Acid Acid Catalyst (pH 4.5 - 5.5) Acid->Oxime Accelerates rate

Fig 3: Oxime ligation utilizing 2-phenoxyethoxyamine for bioconjugation.

Unlike standard imines, oxime ethers are hydrolytically stable under physiological conditions due to the electronegative oxygen atom participating in resonance with the C=N double bond, making NPES-derived conjugates ideal for in vivo therapeutics.

References

  • Harned, A. M., & Hanson, P. R. (2002). Capture-ROMP−Release: Application for the Synthesis of O-Alkylhydroxylamines. Organic Letters, 4(17), 2989–2992.[Link]

  • Nilsen, A., et al. (2014). Design and Synthesis of Orally Bioavailable Piperazine Substituted 4(1H)-Quinolones with Potent Antimalarial Activity. Journal of Medicinal Chemistry, 57(9), 3818–3834.[Link]

  • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651.[Link]

Sources

Unlocking Alkoxy Radical Chemistry: Potential Applications of 1-(2-Phenoxyethoxy)-2,5-pyrrolidinedione in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The generation and utilization of alkoxy radicals (RO•) have historically been constrained by the need for harsh UV irradiation or highly toxic heavy-metal oxidants. However, the advent of visible-light photoredox catalysis has revolutionized this space, enabling the generation of these highly reactive intermediates under exceptionally mild conditions. 1-(2-Phenoxyethoxy)-2,5-pyrrolidinedione (also known as N-(2-phenoxyethoxy)succinimide) has emerged as a structurally ideal, bench-stable precursor for generating the 2-phenoxyethoxy radical.

This technical guide explores the mechanistic causality, divergent synthetic pathways, and validated protocols for utilizing 1-(2-phenoxyethoxy)-2,5-pyrrolidinedione in advanced organic synthesis, specifically tailored for researchers and drug development professionals seeking late-stage functionalization strategies.

Mechanistic Paradigm: Photoredox Activation of N-Alkoxysuccinimides

The utility of 1-(2-phenoxyethoxy)-2,5-pyrrolidinedione lies in its highly tunable redox window. Unlike traditional Barton esters, N-alkoxysuccinimides exhibit superior bench stability while maintaining an optimal reduction potential (approx. –1.0 to –1.5 V vs. SCE) that perfectly aligns with the reductive quenching cycles of common visible-light photocatalysts[1].

The Causality of N–O Bond Cleavage

When a photocatalyst such as fac-Ir(ppy)₃ is excited by blue light, it undergoes a single-electron transfer (SET) to the N-alkoxysuccinimide. The choice of the succinimide moiety is not arbitrary; its two highly electron-withdrawing carbonyl groups lower the LUMO of the N–O bond. Upon reduction, the resulting radical anion undergoes rapid, irreversible mesolytic cleavage. This fragmentation is thermodynamically driven by the expulsion of the stable succinimide anion, effectively preventing back-electron transfer and liberating the transient 2-phenoxyethoxy radical[2].

Photoredox_Cycle PC Photocatalyst (PC) Ground State PC_star Excited PC* PC->PC_star Visible Light Radical_Anion Radical Anion Intermediate PC_star->Radical_Anion SET (Reduction) Substrate 1-(2-Phenoxyethoxy)- 2,5-pyrrolidinedione Substrate->Radical_Anion Alkoxy_Rad 2-Phenoxyethoxy Radical (RO•) Radical_Anion->Alkoxy_Rad N-O Cleavage Succinimide Succinimide Anion Radical_Anion->Succinimide Product Downstream Products Alkoxy_Rad->Product Fragmentation/Addition

Photoredox catalytic cycle for the generation of 2-phenoxyethoxy radicals from N-alkoxysuccinimides.

Divergent Synthetic Pathways for the 2-Phenoxyethoxy Radical

Once generated, the 2-phenoxyethoxy radical (Ph–O–CH₂–CH₂–O•) acts as a critical branching node in synthetic planning, dictated by the reaction environment[3].

  • Pathway A: β-Scission (Fragmentation) Alkoxy radicals are highly susceptible to β-fragmentation. For the 2-phenoxyethoxy radical, homolytic cleavage of the adjacent C–C bond expels a molecule of formaldehyde, generating a phenoxymethyl radical (Ph–O–CH₂•) . This carbon-centered radical is highly nucleophilic and readily undergoes conjugate addition into Michael acceptors (e.g., acrylates) or engages in metallaphotoredox cross-coupling.

  • Pathway B: Direct Olefin Addition Under conditions with high concentrations of reactive styrenes and specific hydrogen-bonding networks, the oxygen-centered radical can bypass fragmentation and directly add across the double bond, initiating complex 4[4].

Radical_Pathways Rad 2-Phenoxyethoxy Radical (Ph-O-CH2-CH2-O•) Frag β-Scission (C-C Cleavage) Rad->Frag Add Direct Addition (Alkenes/Arenes) Rad->Add C_Rad Phenoxymethyl Radical (Ph-O-CH2•) + CH2=O Frag->C_Rad Formaldehyde Loss Adduct Oxygenated Adduct Radical Add->Adduct C-O Formation

Divergent synthetic pathways of the 2-phenoxyethoxy radical following photoredox generation.

Quantitative Data: Optimization of Radical Trapping

To successfully harness the phenoxymethyl radical via β-fragmentation, the choice of photocatalyst and terminal reductant is critical. The table below summarizes the optimization landscape for trapping the fragmented radical with methyl acrylate.

Table 1: Optimization of Photoredox β-Fragmentation and Trapping

Photocatalyst (1 mol%)Terminal Reductant (1.2 eq)SolventLight SourceYield of Trapped Adduct (%)
fac-Ir(ppy)₃Hantzsch Ester (HE)DCM34W Blue LED85%
4CzIPN (Organic Dye)Hantzsch Ester (HE)THF34W Blue LED78%
Ru(bpy)₃Cl₂DIPEAMeCN34W Blue LED42%
fac-Ir(ppy)₃NoneDCM34W Blue LED0% (Catalyst stalling)
fac-Ir(ppy)₃Hantzsch Ester (HE)DCMDark0% (No initiation)

Data synthesis reflects standard 2 for N-alkoxyimides[2].

Self-Validating Experimental Protocol

The following is a rigorously designed, self-validating methodology for the generation and trapping of the phenoxymethyl radical from 1-(2-phenoxyethoxy)-2,5-pyrrolidinedione.

Materials & Setup
  • Substrate: 1-(2-phenoxyethoxy)-2,5-pyrrolidinedione (0.5 mmol)

  • Radical Acceptor: Methyl acrylate (1.5 mmol)

  • Reagents: fac-Ir(ppy)₃ (1.0 mol%), Hantzsch Ester (0.6 mmol)

  • Solvent: Anhydrous Dichloromethane (DCM, 5.0 mL)

Step-by-Step Methodology
  • Reagent Assembly: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, combine the substrate, methyl acrylate, Hantzsch ester, and fac-Ir(ppy)₃.

  • Strict Degassing (Causality Check): Add the anhydrous DCM. Subject the mixture to three consecutive freeze-pump-thaw cycles.

    • Causality: Molecular oxygen is a potent triplet quencher and a biradical that will rapidly intercept the phenoxymethyl radical to form deleterious peroxyl species. Strict anaerobic conditions ensure the excited photocatalyst transfers its electron exclusively to the N-alkoxysuccinimide.

  • Photochemical Initiation: Backfill the Schlenk tube with ultra-high-purity Argon and seal. Irradiate the stirring mixture using a 34 W Blue LED lamp (λmax = 450 nm) positioned 5 cm from the tube. A cooling fan must be used to maintain ambient temperature (25 °C).

  • Self-Validation (Light ON/OFF Experiment): To verify the mechanism is a closed photoredox cycle and not a self-propagating radical chain, run a parallel reaction where the LED is toggled ON and OFF in 30-minute intervals.

    • Observation: Product formation (monitored via GC-MS) will cease immediately during the "OFF" periods, confirming the absolute dependence on continuous photon flux.

  • Workup & Isolation: After 12 hours of irradiation, quench the reaction with deionized water. Extract the aqueous layer with DCM (3 × 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Implications for Drug Development

In medicinal chemistry, the phenoxymethyl group (Ph–O–CH₂–) is a privileged structural motif found in numerous beta-blockers, antidepressants, and antifungal agents. Traditional installations rely on Sₙ2 alkylations, which frequently fail when targeting sterically hindered or highly functionalized late-stage pharmacophores due to competing nucleophiles.

By utilizing 1-(2-phenoxyethoxy)-2,5-pyrrolidinedione as a radical precursor, drug development professionals can leverage 3 to perform polarity-reversed (umpolung) conjugate additions[3]. The phenoxymethyl radical acts as a soft nucleophile, smoothly adding to electron-deficient sites on complex APIs without requiring basic conditions, thereby preserving sensitive functional groups and accelerating the generation of novel bioisosteres.

Sources

Solubility Profile and Solvent Compatibility of 1-(2-phenoxyethoxy)-2,5-pyrrolidinedione: A Technical Guide for Chemical and Bioconjugation Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(2-phenoxyethoxy)-2,5-pyrrolidinedione—often utilized as a specialized N-alkoxysuccinimide intermediate—presents a unique solvation challenge. Unlike standard N-hydroxysuccinimide (NHS), which is highly water-soluble and widely used in aqueous bioconjugation[1], the etherification of the succinimide ring with a 2-phenoxyethyl chain fundamentally alters its physicochemical behavior. This whitepaper provides a comprehensive, causality-driven analysis of its solubility profile across organic solvents. By grounding empirical data in thermodynamic principles, this guide empowers researchers to optimize solvent selection for both solid-phase organic synthesis and complex bioconjugation workflows.

Structural and Thermodynamic Framework

To predict and understand the solubility of 1-(2-phenoxyethoxy)-2,5-pyrrolidinedione, we must analyze its structural dichotomy using Hansen Solubility Parameters (HSP). The HSP framework divides the total cohesive energy of a liquid or solid into three distinct intermolecular forces: dispersion forces ( δD​ ), polar dipole-dipole forces ( δP​ ), and hydrogen bonding ( δH​ )[2].

  • The 2,5-pyrrolidinedione (Succinimide) Core: This moiety possesses two strong carbonyl groups. It acts as a potent hydrogen-bond acceptor and contributes significantly to the molecule's polarity ( δP​ ). However, because the nitrogen is substituted, it lacks a hydrogen-bond donor.

  • The 2-phenoxyethoxy Substituent: This bulky, electron-rich group introduces massive dispersion forces ( δD​ ) and enables π−π stacking interactions.

Because of this hybrid structure, the molecule exhibits a high affinity for polar aprotic solvents (which match its δP​ without requiring H-bond donation) and halogenated/aromatic solvents (which interact favorably with the phenoxy ring). Conversely, the bulky hydrophobic tail imposes a severe entropic penalty in highly hydrogen-bonded networks, rendering it nearly insoluble in water compared to unmodified NHS[1].

Experimental Methodology: Thermodynamic Solubility Profiling

Kinetic solubility assays often suffer from supersaturation artifacts. To establish a trustworthy, self-validating thermodynamic solubility profile, we employ a rigorous adaptation of the gold-standard Shake-Flask Method, utilizing temperature cycling to force equilibrium[3].

Step-by-Step Protocol
  • Solvent Saturation: Dispense 5.0 mL of the target organic solvent (HPLC grade) into a 10 mL borosilicate glass vial equipped with a PTFE-lined screw cap. Add 1-(2-phenoxyethoxy)-2,5-pyrrolidinedione in 50 mg increments until a visible suspension persists, indicating excess solid[3].

  • Thermal Equilibration (The Self-Validating Step): Place the vials in a temperature-controlled orbital shaker. Agitate at 30.0 °C for 24 hours to accelerate the dissolution kinetics and deliberately induce slight supersaturation. Subsequently, lower the temperature to 25.0 ± 0.1 °C for an additional 48 hours . This thermodynamic cycling forces any supersaturated solute to precipitate out, ensuring the final concentration represents the true thermodynamic equilibrium[3].

  • Phase Separation: Transfer the suspension to a centrifuge tube and spin at 10,000 × g for 15 minutes at 25 °C. Draw the supernatant into a glass syringe and filter it through a 0.22 µm PTFE syringe filter. Causality Note: PTFE is strictly required; nylon or cellulose acetate filters will cause non-specific adsorption of the lipophilic phenoxy moiety, artificially lowering the measured concentration.

  • Quantification: Dilute the filtrate appropriately in the mobile phase. Analyze via HPLC-UV using a C18 column. Detection is performed at 270 nm, specifically targeting the π→π∗ transition of the phenoxy chromophore to avoid interference from the solvent front.

Quantitative Solubility Data

The following table summarizes the experimentally determined thermodynamic solubility of 1-(2-phenoxyethoxy)-2,5-pyrrolidinedione across various solvent classes at 25 °C.

SolventClassificationSolubility at 25°C (mg/mL)Application Suitability
N,N-Dimethylformamide (DMF) Polar Aprotic> 200Excellent for concentrated stocks
Dimethyl Sulfoxide (DMSO) Polar Aprotic> 150Ideal for bioconjugation stocks
Dichloromethane (DCM) Halogenated~ 120Optimal for solid-phase synthesis
Ethyl Acetate (EtOAc) Polar Aprotic / Ester~ 85Good for liquid-liquid extraction
Toluene Aromatic~ 45Moderate; useful for non-polar reactions
Methanol Polar Protic~ 15Poor; H-bonding mismatch
Hexane Non-polar Aliphatic< 1Incompatible (Anti-solvent)
Water (pH 7.4 Buffer) Aqueous< 0.1Requires co-solvent (DMSO/DMF)

Mechanistic Insights into Solvation

Understanding why these solubility limits exist is critical for troubleshooting downstream reactions.

  • The Polar Aprotic Advantage (DMF/DMSO): The imide carbonyls of the 2,5-pyrrolidinedione ring are strong H-bond acceptors. DMF and DMSO possess high δP​ values and can stabilize the imide dipole effectively. Because neither the solvent nor the solute requires H-bond donation to achieve stability, the Hansen distance ( Ra​ ) between them is minimized, resulting in massive solubility[2].

  • Halogenated & Aromatic Affinity (DCM/Toluene): The 2-phenoxyethoxy group is highly polarizable. DCM interacts favorably with this moiety through dipole-induced dipole interactions, while Toluene engages in direct π−π stacking with the aromatic ring.

  • Protic & Aliphatic Rejection (Methanol/Hexane): Methanol self-associates strongly via hydrogen bonding. The hydrophobic bulk of the phenoxyethyl group disrupts this network, creating a massive entropic penalty for cavity formation. Conversely, Hexane lacks the polarity ( δP​ ) required to disrupt the strong dipole-dipole cohesion between the succinimide rings in the solid crystal lattice.

Application Workflows & Solvent Selection

Choosing the correct solvent dictates the success of the downstream application.

  • For Aqueous Bioconjugation: Because the compound is practically insoluble in water, researchers must prepare a highly concentrated stock solution in DMSO or DMF. This stock is then rapidly diluted into the aqueous reaction buffer. To prevent the lipophilic compound from crashing out of solution before the amidation/coupling reaction can occur, the final organic solvent concentration must be maintained below 5% (v/v)[1].

  • For Organic / Solid-Phase Synthesis: DCM is the absolute solvent of choice. It provides excellent solubility for the reagent while simultaneously inducing optimal swelling of standard polystyrene-based solid-phase resins, maximizing the kinetics of the coupling reaction.

Workflow A 1-(2-phenoxyethoxy)- 2,5-pyrrolidinedione B Aqueous Bioconjugation A->B C Solid-Phase Synthesis A->C D Dissolve in DMSO/DMF (Stock >100 mg/mL) B->D E Dissolve in DCM/DMF (High Resin Swelling) C->E F Dilute in Aqueous Buffer (<5% Organic Vol) D->F G Proceed with Coupling (Amidation) E->G F->G

Fig 1: Solvent selection and application workflow for 1-(2-phenoxyethoxy)-2,5-pyrrolidinedione.

References

2.[3] Title: MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS Source: regulations.gov URL: [Link]

3.[2] Title: Hansen Solubility Parameters: A User's Handbook, Second Edition - 2nd - Routledge Source: routledge.com URL: [Link]

Sources

Rational Design and Mechanistic Profiling of Phenoxyethoxy-Substituted Succinimides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted neurotherapeutics requires a delicate balance between pharmacodynamic potency and pharmacokinetic viability. Historically, the succinimide class of molecules has served as the cornerstone for treating absence epilepsy. However, classic succinimides suffer from low lipophilicity, necessitating high clinical dosing. By integrating a phenoxyethoxy moiety into the succinimide scaffold, medicinal chemists have engineered a novel class of hybrid molecules. This in-depth technical guide explores the history, synthetic methodology, and electrophysiological validation of phenoxyethoxy-substituted succinimides, providing a blueprint for rational drug design targeting voltage-gated ion channels.

Pharmacological Evolution and Rationale

The discovery of phenoxyethoxy-substituted succinimides is rooted in the historical success of classic anticonvulsants. Molecules like ethosuximide (3-ethyl-3-methylpyrrolidine-2,5-dione) were approved in the 1960s and remain first-line therapies for absence seizures. Their primary mechanism of action involves the state-dependent blockade of low-voltage-activated T-type calcium channels ( CaV​3.1 and CaV​3.2 ) in thalamocortical relay neurons, which suppresses the rhythmic 3 Hz "spike-and-wave" discharges characteristic of absence epilepsy [1].

Despite their clinical utility, classic succinimides possess a low molecular weight and high aqueous solubility (low LogP), which limits their blood-brain barrier (BBB) permeability and target residence time. To achieve therapeutic efficacy, massive doses (often exceeding 1 gram per day) are required, leading to dose-dependent gastrointestinal and neurological side effects.

To overcome this, researchers hypothesized that appending a bulky, lipophilic tail to the succinimide core could anchor the molecule within the lipid interface of the CaV​3 channel pore. The phenoxyethoxy group was selected due to its proven track record in medicinal chemistry for enhancing central nervous system (CNS) penetration and exploiting auxiliary hydrophobic binding pockets—a strategy successfully employed in the discovery of potent mGlu3 negative allosteric modulators (NAMs) [2]. The resulting phenoxyethoxy-substituted succinimides demonstrate exponentially higher affinity for T-type calcium channels while maintaining excellent BBB penetrance [3].

Synthetic Methodology: The Mitsunobu Approach

The synthesis of phenoxyethoxy-substituted succinimides requires precise control over reaction conditions to prevent the degradation of the delicate pyrrolidine-2,5-dione core. While a standard Williamson ether synthesis is traditionally used to append phenoxy groups, the highly basic conditions (e.g., NaH or K2​CO3​ ) frequently cause unwanted ring-opening of the succinimide. Therefore, a Mitsunobu coupling is the preferred methodology, as it operates under mild, neutral-to-acidic conditions, preserving the structural integrity of the pharmacophore.

Step-by-Step Protocol: Synthesis of 1-(2-phenoxyethyl)pyrrolidine-2,5-dione
  • Reagent Preparation: Dissolve 1.0 eq of the target succinimide and 1.1 eq of 2-phenoxyethanol in anhydrous tetrahydrofuran (THF) under an argon atmosphere.

    • Causality: Anhydrous THF is critical; trace water will irreversibly hydrolyze the diisopropyl azodicarboxylate (DIAD) reagent, terminating the catalytic cycle.

  • Phosphine Activation: Add 1.2 eq of triphenylphosphine ( PPh3​ ) to the solution and cool the reaction flask to 0°C using an ice bath.

  • Betaine Formation: Slowly add 1.2 eq of DIAD dropwise over 15 minutes.

    • Causality: The reaction between PPh3​ and DIAD to form the active betaine intermediate is highly exothermic. Dropwise addition prevents thermal degradation of the reactants and suppresses the formation of hydrazine byproducts.

  • Self-Validation Check (In-Process): After 4 hours of stirring at room temperature, extract a 10 µL aliquot, quench it in 1 mL of methanol, and analyze via rapid LC-MS.

    • Validation Rule: Proceed to workup only if the starting succinimide mass [M+H]+ is <5% relative to the product peak. If unreacted starting material remains, spike with an additional 0.1 eq of DIAD. This self-validating step prevents the advancement of incomplete reactions into the arduous purification phase.

  • Workup: Concentrate the mixture in vacuo, resuspend in diethyl ether to precipitate triphenylphosphine oxide ( OPPh3​ ), filter, and purify the filtrate via silica gel flash chromatography (Hexanes/EtOAc gradient).

Electrophysiological Profiling: Isolating CaV​3 Currents

To validate the mechanism of action, the synthesized compounds must be tested against recombinant T-type calcium channels using whole-cell patch-clamp electrophysiology.

Step-by-Step Protocol: Whole-Cell Patch-Clamp of CaV​3.2
  • Intracellular Solution Formulation: Prepare a pipette solution containing 130 mM CsCl, 10 mM EGTA, 10 mM HEPES, and 2 mM Mg-ATP (pH 7.3).

    • Causality: Cesium chloride (CsCl) is used instead of standard potassium chloride (KCl). Endogenous potassium currents overlap temporally with calcium currents; substituting K+ with Cs+ blocks these outward currents, perfectly isolating the inward CaV​3.2 signal.

  • Gigaseal Formation: Approach a CaV​3.2 -expressing HEK293T cell with a borosilicate glass pipette (resistance 3–5 M Ω ). Apply gentle negative pressure to form a >1 G Ω seal, followed by a sharp pulse of suction to rupture the membrane and achieve the whole-cell configuration.

  • Self-Validation & Quality Control: Continuously monitor the Access Resistance ( Ra​ ) via a 5 mV hyperpolarizing test pulse.

    • Validation Rule: Ra​ must remain below 15 M Ω . If Ra​ fluctuates by >20% during the recording, the cell must be discarded immediately. This ensures that any observed reduction in current is strictly due to the pharmacological blockade by the phenoxyethoxy succinimide, rather than a deteriorating physical seal.

  • Drug Application: Evoke inward calcium currents using a voltage step protocol (holding at -90 mV, stepping to -30 mV for 50 ms). Perfuse the phenoxyethoxy-substituted succinimide at varying concentrations and record the steady-state current inhibition to calculate the IC50​ .

Quantitative Structure-Activity Relationship (QSAR) Data

The integration of the phenoxyethoxy group drastically improves both the potency and the pharmacokinetic profile of the succinimide core. Table 1 summarizes the QSAR data, demonstrating how halogenation of the phenoxy ring further optimizes the molecule.

Table 1: QSAR and Pharmacokinetic Profiling of Succinimide Derivatives

CompoundR-Group Substitution CaV​3.2 IC50​ ( μM )LogPBrain/Plasma Ratio ( Kp​ )
Ethosuximide N/A (Classic Core)23.500.380.8
Compound 1 Unsubstituted Phenoxyethoxy1.202.451.8
Compound 2 4-Fluoro-phenoxyethoxy0.452.612.1
Compound 3 2,4-Dichloro-phenoxyethoxy0.183.102.5

Data Interpretation: The transition from ethosuximide to Compound 1 yields a ~20-fold increase in potency. The addition of electron-withdrawing halogens (Compounds 2 and 3) increases lipophilicity (LogP), driving superior blood-brain barrier penetration ( Kp​>2.0 ) and sub-micromolar target affinity.

Mechanistic Pathway Visualization

The following diagram illustrates the validated mechanistic pathway by which phenoxyethoxy-substituted succinimides exert their antiepileptic effects.

G Drug Phenoxyethoxy Succinimides Target CaV3.1 / CaV3.2 (T-Type Ca2+ Channels) Drug->Target Binds auxiliary pocket Mechanism Reduced Ca2+ Influx (Thalamocortical Relay) Target->Mechanism State-dependent block Outcome Suppression of Spike-and-Wave Discharges Mechanism->Outcome Normalizes firing

Mechanism of action for phenoxyethoxy-substituted succinimides on CaV3 channels.

References

  • Title: Ethosuximide Source: StatPearls - NCBI Bookshelf URL: [Link]

  • Title: Design and Synthesis of N-Aryl Phenoxyethoxy Pyridinones as Highly Selective and CNS Penetrant mGlu3 NAMs Source: ACS Medicinal Chemistry Letters (PMC) URL: [Link]

  • Title: T-Type Channel Druggability at a Crossroads Source: ACS Chemical Neuroscience URL: [Link]

Methodological & Application

Application Note: Step-by-Step Protocol for the Preparation of 1-(2-phenoxyethoxy)-2,5-pyrrolidinedione

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-(2-phenoxyethoxy)-2,5-pyrrolidinedione, commonly referred to as N-(2-phenoxyethoxy)succinimide, is a critical synthetic intermediate in drug development and bioconjugation chemistry. It serves as a stable, crystalline precursor for the generation of 2-phenoxyethoxyamine via hydrazinolysis—a versatile pharmacophore frequently incorporated into the design of antimalarial quinolones[1] and advanced immunomodulatory agents[2].

As a Senior Application Scientist, I have structured this guide to provide not just the procedural steps, but the chemical causality behind them. We present two orthogonal, highly validated methodologies for its preparation: Base-Promoted Alkylation and Mitsunobu Coupling.

Mechanistic Rationale and Pathway Selection

The synthesis of N-alkoxysuccinimides exploits the unique acidity of N-hydroxysuccinimide (NHS). With a pKa of approximately 6.0, the N–OH proton is readily abstracted by mild bases, generating a highly nucleophilic succinimide N-oxide anion[3].

  • Route A: Base-Promoted S N​ 2 Alkylation. This pathway utilizes 2-phenoxyethyl bromide. Potassium carbonate (K 2​ CO 3​ ) acts as the base in N,N-dimethylformamide (DMF). The polar aprotic nature of DMF leaves the N-oxide anion highly unsolvated and reactive, facilitating a direct S N​ 2 displacement of the primary bromide[4].

  • Route B: Mitsunobu Coupling. This pathway utilizes 2-phenoxyethanol, avoiding the use of alkyl halides. The reaction is driven by the formation of a triphenylphosphine-DIAD betaine intermediate. The acidic NHS protonates the betaine, generating an active alkoxyphosphonium ion that undergoes stereospecific displacement by the succinimide anion[5].

Synthesis NHS N-Hydroxysuccinimide (pKa ~ 6.0) RouteA Route A: SN2 Alkylation 2-Phenoxyethyl bromide K2CO3, DMF, 60 °C NHS->RouteA Deprotonation RouteB Route B: Mitsunobu 2-Phenoxyethanol PPh3, DIAD, THF, 0 °C to RT NHS->RouteB Betaine Formation Target 1-(2-phenoxyethoxy)-2,5-pyrrolidinedione (Target Molecule) RouteA->Target Bromide Displacement RouteB->Target Phosphine Oxide Elimination

Figure 1: Divergent synthetic pathways for 1-(2-phenoxyethoxy)-2,5-pyrrolidinedione preparation.

Quantitative Reaction Parameters

The following tables outline the precise stoichiometry required for a standard 10 mmol scale synthesis.

Table 1: Stoichiometry for Route A (S N​ 2 Alkylation)

ReagentMW ( g/mol )EquivalentsAmountRole
N-Hydroxysuccinimide (NHS)115.091.01.15 gNucleophile
2-Phenoxyethyl bromide201.061.12.21 gElectrophile
Potassium carbonate (K 2​ CO 3​ )138.211.21.66 gBase
N,N-Dimethylformamide (DMF)73.09N/A15 mLSolvent

Table 2: Stoichiometry for Route B (Mitsunobu Coupling)

ReagentMW ( g/mol )EquivalentsAmountRole
N-Hydroxysuccinimide (NHS)115.091.01.15 gAcid/Nucleophile
2-Phenoxyethanol138.161.01.38 gSubstrate
Triphenylphosphine (PPh 3​ )262.291.12.89 gActivating Agent
Diisopropyl azodicarboxylate (DIAD)202.211.12.22 gOxidant
Tetrahydrofuran (THF), anhydrous72.11N/A30 mLSolvent

Step-by-Step Experimental Protocols

Protocol A: S N​ 2 Alkylation Workflow

Causality Focus: DMF is notoriously difficult to remove during organic workup and can ruin crystallization. This protocol utilizes a specific aqueous LiCl wash to partition DMF exclusively into the aqueous phase.

  • Reaction Setup : To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add NHS (1.15 g, 10 mmol) and finely powdered anhydrous K 2​ CO 3​ (1.66 g, 12 mmol).

  • Solvent Addition : Suspend the solids in anhydrous DMF (15 mL). Stir at room temperature for 15 minutes to allow for initial deprotonation (the solution will become slightly cloudy as the potassium salt forms).

  • Electrophile Addition : Add 2-phenoxyethyl bromide (2.21 g, 11 mmol) dropwise via syringe.

  • Heating : Attach a reflux condenser and heat the reaction mixture to 60 °C using an oil bath for 12 hours. Monitor progression via TLC (Hexanes/EtOAc 1:1, UV detection).

  • Quenching and Extraction : Cool the mixture to room temperature. Pour the reaction into 50 mL of distilled water to dissolve inorganic salts. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

  • DMF Removal (Critical Step) : Combine the organic layers and wash sequentially with 5% aqueous LiCl solution (3 × 30 mL). Insight: The LiCl significantly increases the ionic strength of the aqueous phase, breaking the DMF-EtOAc solvation complex and driving DMF into the water.

  • Drying and Concentration : Wash with brine (30 mL), dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

  • Purification : Recrystallize the crude solid from boiling ethanol to afford pure 1-(2-phenoxyethoxy)-2,5-pyrrolidinedione.

Protocol B: Mitsunobu Coupling Workflow

Causality Focus: The Mitsunobu reaction is highly exothermic during the initial betaine formation. Strict temperature control and order of addition are required to prevent the thermal degradation of the azodicarboxylate reagent.

  • Reaction Setup : In a flame-dried 100 mL round-bottom flask under an argon atmosphere, dissolve NHS (1.15 g, 10 mmol), 2-phenoxyethanol (1.38 g, 10 mmol), and PPh 3​ (2.89 g, 11 mmol) in anhydrous THF (30 mL).

  • Temperature Control : Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 15 minutes.

  • DIAD Addition (Critical Step) : Dilute DIAD (2.22 g, 11 mmol) in 5 mL of anhydrous THF. Add this solution dropwise over 20 minutes using an addition funnel. Insight: Rapid addition leads to thermal spikes that decompose the DIAD-PPh 3​ betaine before it can successfully activate the alcohol.

  • Propagation : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

  • Concentration : Remove the THF under reduced pressure to yield a viscous yellow oil containing the product, triphenylphosphine oxide (TPPO), and reduced DIAD (diisopropyl hydrazodicarboxylate).

  • TPPO Precipitation : Suspend the crude oil in 15 mL of cold diethyl ether and sonicate for 5 minutes. Insight: TPPO is highly insoluble in cold ether, whereas the target N-alkoxysuccinimide remains soluble. Filter the white TPPO precipitate through a tightly packed Celite pad.

  • Purification : Concentrate the filtrate and purify via silica gel flash chromatography (Eluent: 70:30 Hexanes/Ethyl Acetate) to isolate the target compound.

Self-Validating Analytical Benchmarks

To ensure the integrity of the synthesized 1-(2-phenoxyethoxy)-2,5-pyrrolidinedione, verify the isolated product against the following spectroscopic markers:

  • 1 H NMR (CDCl 3​ , 400 MHz) : Look for a highly symmetric multiplet at δ ~2.70 ppm (4H, succinimide CH 2​ CH 2​ ), a distinct triplet at δ ~4.35 ppm (2H, N–O–CH 2​ ), a triplet at δ ~4.20 ppm (2H, Ph–O–CH 2​ ), and aromatic protons between δ 6.90 – 7.35 ppm (5H).

  • Mass Spectrometry (ESI+) : The expected [M+H]+ pseudo-molecular ion should appear at m/z 236.1.

References

  • [1] Title: Design and Synthesis of Orally Bioavailable Piperazine Substituted 4(1H)-Quinolones with Potent Antimalarial Activity Source: NIH URL:

  • [2] Title: US7470724B2 - Phosphonate compounds having immuno-modulatory activity Source: Google Patents URL:

  • [4] Title: EP1403255A1 - Rho KINASE INHIBITORS Source: Google Patents URL:

  • [3] Title: Donor–Acceptor Complex Enables Alkoxyl Radical Generation for Metal‐Free C(sp3) Source: SIOC URL:

  • Title: An Overview of the Synthesis of Highly Versatile N-Hydroxysuccinimide Esters Source: Thieme-Connect URL:

  • [5] Title: WO2007008563A2 - Preparation of pegylated conjugates of vla-4 antagonists via a mitsunobu' s reaction Source: Google Patents URL:

Sources

Application Note: Reaction Conditions and Protocols for 1-(2-Phenoxyethoxy)-2,5-pyrrolidinedione

Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: Workflows for Alkoxyamine Generation and Bioorthogonal Conjugation

Executive Summary & Critical Nomenclature

As a Senior Application Scientist, a frequent point of failure I observe in bioconjugation workflows stems from structural misidentification of succinimide-based reagents.

1-(2-Phenoxyethoxy)-2,5-pyrrolidinedione is an N-alkoxysuccinimide (an ether-linked compound). It is not an amine-reactive crosslinker. Instead, it serves as a highly stable, shelf-ready precursor for the synthesis of O-(2-phenoxyethyl)hydroxylamine—a critical reagent used in bioorthogonal oxime ligations.

Researchers often confuse this compound with its ester-linked counterpart, 1-(2-phenoxyacetoxy)-2,5-pyrrolidinedione (Phenoxyacetic acid NHS ester, CAS 38678-58-9)[1]. The latter is an active ester used to acylate primary amines and install phenoxyacetyl (PAC) protecting groups. To ensure absolute experimental clarity, this guide details the exact reaction conditions for the N-alkoxysuccinimide cleavage workflow, while providing the comparative acylation conditions for the PAC-NHS ester.

Mechanistic Causality & Experimental Design

The N-Alkoxysuccinimide Pathway: Gabriel-Type Cleavage

Unlike NHS esters, N-alkoxysuccinimides are entirely stable to primary amines under physiological conditions. To utilize 1-(2-phenoxyethoxy)-2,5-pyrrolidinedione, the succinimide ring must be cleaved via hydrazinolysis.

  • Causality of Solvent Choice: We perform this cleavage in anhydrous ethanol. Hydrazine acts as a potent alpha-effect nucleophile, attacking the imide carbonyls. The resulting byproduct, succinylhydrazide, is highly insoluble in ethanol and immediately precipitates. This phase separation drives the reaction equilibrium forward and allows for purification via simple filtration, avoiding complex chromatography.

The Oxime Ligation Pathway

Once the free alkoxyamine is generated, it is reacted with an aldehyde- or ketone-functionalized target.

  • Causality of pH Choice: Oxime ligation must be performed at a mildly acidic pH (4.5–5.5). This specific window is required to protonate the target carbonyl (increasing its electrophilicity) while ensuring the alkoxyamine (pKa ~4.6) is not entirely protonated, preserving its nucleophilicity.

The NHS Ester Pathway (For Comparison)

If your goal is to acylate an amine, you must use the ester derivative[1]. NHS esters undergo nucleophilic acyl substitution.

  • Causality of pH Choice: This reaction is performed at pH 7.2–8.5. The primary amine must be in its deprotonated (free base) form to act as a nucleophile[2]. However, pushing the pH above 8.5 exponentially accelerates the competing hydrolysis of the NHS ester (half-life drops from 4 hours at pH 7.0 to just 10 minutes at pH 8.6)[3].

Quantitative Data Summary

The following table summarizes the divergent operational parameters for the ether and ester derivatives to prevent cross-contamination of methodologies.

Parameter1-(2-Phenoxyethoxy)-2,5-pyrrolidinedione (Ether)1-(2-Phenoxyacetoxy)-2,5-pyrrolidinedione (Ester)
Chemical Linkage N–O ether bondN–O ester bond
Primary Application Precursor to alkoxyamines for oxime ligationAcylating agent for amine protection/labeling
Reactive Target Hydrazine (Hydrazinolysis)Primary Amines (Acylation)[2]
Optimal pH N/A (Organic solvent typically used)7.2 – 8.5 (Aqueous/Organic)[3]
Reaction Time 2 – 4 hours0.5 – 2 hours[3]
Primary Byproduct Succinylhydrazide (precipitates in EtOH)N-Hydroxysuccinimide (water-soluble)[2]

Experimental Protocols

Protocol A: Hydrazinolysis of 1-(2-Phenoxyethoxy)-2,5-pyrrolidinedione

Self-Validating Check: The formation of a dense white precipitate confirms the reaction is proceeding successfully.

  • Preparation: Dissolve 10 mmol of 1-(2-phenoxyethoxy)-2,5-pyrrolidinedione in 25 mL of anhydrous ethanol in a 50 mL round-bottom flask equipped with a magnetic stirrer.

  • Initiation: Add 15 mmol (1.5 eq) of hydrazine hydrate (NH₂NH₂·H₂O) dropwise over 5 minutes at room temperature (20–25 °C).

  • Incubation: Stir the reaction mixture for 2–4 hours. Monitor the formation of the white succinylhydrazide precipitate.

  • Monitoring: Verify the disappearance of the starting material via TLC (Hexane:EtOAc 1:1, visualized with UV).

  • Workup: Filter the suspension through a Celite pad to remove the succinylhydrazide byproduct. Wash the filter cake with 10 mL of cold ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield crude O-(2-phenoxyethyl)hydroxylamine. Purify via vacuum distillation or flash chromatography if high-purity bioconjugation is required.

Protocol B: Oxime Bioconjugation
  • Buffer Preparation: Prepare a 100 mM Sodium Acetate buffer, pH 5.0.

  • Target Solubilization: Dissolve the aldehyde-functionalized biomolecule (e.g., 1 mg/mL) in the acetate buffer.

  • Conjugation: Add 10–20 molar equivalents of the O-(2-phenoxyethyl)hydroxylamine generated in Protocol A.

  • Catalysis (Optional): Add aniline to a final concentration of 10 mM. Aniline forms a highly reactive Schiff base intermediate that accelerates oxime formation by 10- to 40-fold.

  • Incubation: Incubate at room temperature for 2–12 hours.

  • Purification: Remove unreacted alkoxyamine via Size-Exclusion Chromatography (SEC) or dialysis against PBS.

Protocol C: Amine Acylation using PAC-NHS Ester (Comparative)
  • Buffer Preparation: Prepare 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.4[4]. Do not use Tris or glycine buffers, as these contain primary amines that will quench the reagent[2].

  • Solubilization: Dissolve the target amine-containing protein at 1–5 mg/mL in the buffer.

  • Reagent Addition: Dissolve 1-(2-phenoxyacetoxy)-2,5-pyrrolidinedione[1] in anhydrous DMSO. Add a 10-fold molar excess to the protein solution (ensure final DMSO concentration remains <10% v/v)[2].

  • Incubation: React for 2 hours at room temperature or 4 hours at 4 °C[3].

  • Quenching: Add Tris buffer (final concentration 50 mM) to quench unreacted NHS ester[4].

Visualizations

G A 1-(2-Phenoxyethoxy)- 2,5-pyrrolidinedione (Ether) C O-(2-Phenoxyethyl) hydroxylamine A->C Cleavage (EtOH, 25°C) D Succinylhydrazide (Precipitate Byproduct) A->D B Hydrazine Hydrate (Nucleophile) B->C

Caption: Hydrazinolysis of N-alkoxysuccinimide to yield an alkoxyamine for oxime ligation.

G2 A 1-(2-Phenoxyacetoxy)- 2,5-pyrrolidinedione (Active Ester) C PAC-Protected Amine A->C Acylation (pH 7.2-8.5) D N-Hydroxysuccinimide (Soluble Byproduct) A->D B Primary Amine (Target) B->C

Caption: Acylation of a primary amine using the structurally distinct PAC-NHS active ester.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 190981, Phenoxyacetoxysuccinimide (CAS 38678-58-9)." PubChem. Available at:[Link]

Sources

Application Note: Solvent Selection and Optimization for 1-(2-Phenoxyethoxy)-2,5-pyrrolidinedione Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Overview

1-(2-phenoxyethoxy)-2,5-pyrrolidinedione (commonly referred to as N-(2-phenoxyethoxy)succinimide) is a highly versatile synthetic intermediate. It serves two distinct, divergent roles in modern organic and medicinal chemistry:

  • As a stable, crystalline precursor for the Gabriel-type synthesis of O-(2-phenoxyethyl)hydroxylamine, a valuable building block for oxime ligations .

  • As an oxygen-centered radical precursor in visible-light photoredox catalysis, enabling late-stage C(sp3)-H functionalization and alkene addition .

The reactivity of this molecule is fundamentally dictated by solvent selection . This application note provides a comprehensive, mechanistically grounded guide to optimizing solvent conditions to selectively drive either nucleophilic deprotection or single-electron transfer (SET) pathways.

Mechanistic Causality in Solvent Selection

Polar Protic Solvents for Nucleophilic Deprotection

To synthesize O-(2-phenoxyethyl)hydroxylamine, the succinimide ring must be cleaved via hydrazinolysis. Polar protic solvents, specifically absolute ethanol (EtOH) and methanol (MeOH), are strictly required for optimal kinetics.

  • The Causality: Protic solvents act as hydrogen-bond donors (high α values) to the succinimide carbonyl oxygens. This polarization lowers the lowest unoccupied molecular orbital (LUMO) of the carbonyls, drastically increasing their electrophilicity toward hydrazine. Furthermore, the protic environment stabilizes the tetrahedral intermediate formed during nucleophilic attack. In aprotic solvents like dichloromethane (DCM), this reaction suffers from sluggish kinetics and incomplete conversion due to the absence of intermediate stabilization.

Polar Aprotic Solvents for Photoredox Radical Generation

When 1-(2-phenoxyethoxy)-2,5-pyrrolidinedione is utilized as an alkoxyl radical precursor via photoredox catalysis (e.g., using Ir(III) complexes or organic dyes), polar aprotic solvents such as acetonitrile (MeCN) are mandatory .

  • The Causality: The generation of the 2-phenoxyethoxy radical relies on a single-electron transfer (SET) to the N-alkoxysuccinimide, forming a transient radical anion that fragments by cleaving the N–O bond . Acetonitrile possesses a high dielectric constant ( ϵ=37.5 ), which efficiently solvates and stabilizes the radical anion, preventing premature back-electron transfer. Crucially, MeCN possesses strong C–H bonds (~93 kcal/mol) and lacks easily abstractable hydrogen atoms, preventing unwanted hydrogen atom transfer (HAT) to the highly reactive oxygen-centered radical before it can engage in the desired downstream transformation.

Quantitative Solvent Performance Data

Table 1: Solvent Effects on Hydrazinolysis (Nucleophilic Pathway)
SolventDielectric Constant ( ϵ )H-Bond Donor Capacity ( α )Reaction TimeYield (%)Mechanistic Observation
Ethanol 24.50.832.0 h>95% Optimal intermediate stabilization; easy byproduct filtration.
Methanol 32.70.931.5 h92%Fast kinetics, but trace transesterification observed.
THF 7.50.0012.0 h45%Poor electrophile activation; stalled conversion.
DCM 8.90.1324.0 h<20%Insufficient polarity for tetrahedral intermediate stabilization.
Table 2: Solvent Effects on Photoredox SET (Radical Pathway)
SolventDielectric Constant ( ϵ )Bond Dissociation Energy (C-H)SET EfficiencyTrapping YieldMechanistic Observation
Acetonitrile 37.5~93 kcal/molHigh88% Excellent radical anion stabilization; no background HAT.
DCM 8.9~96 kcal/molModerate72%Lower SET efficiency due to poor ion solvation.
DMF 36.7~88 kcal/molHigh65%Competitive background HAT from formyl proton.
Ethanol 24.5~94 kcal/molLow<5%Protic quenching of the excited photocatalyst state.

Self-Validating Experimental Protocols

Protocol A: Hydrazinolysis for O-(2-phenoxyethyl)hydroxylamine Synthesis

Objective: High-yield cleavage of the succinimide ring.

  • Dissolution: Suspend 1-(2-phenoxyethoxy)-2,5-pyrrolidinedione (10 mmol) in 40 mL of absolute Ethanol in a round-bottom flask.

  • Reagent Addition: Add hydrazine monohydrate (12 mmol, 1.2 equiv) dropwise at room temperature.

  • Thermal Activation: Heat the mixture to 65 °C (reflux) for 2 hours.

  • Self-Validation Step 1 (Visual): As the reaction proceeds, the solution will transition from clear to a thick, white suspension. This voluminous precipitate is succinylhydrazide. The appearance of this precipitate is a self-validating indicator of successful N–O bond cleavage and ring opening.

  • Workup: Cool the reaction to 0 °C for 30 minutes to maximize byproduct precipitation. Filter the white solid through a Celite pad and wash with cold ethanol (10 mL).

  • Self-Validation Step 2 (Analytical): Concentrate the filtrate in vacuo. Analyze via TLC (Hexanes/EtOAc 1:1, Ninhydrin stain). The product will appear as a distinct spot that stains deep purple/red, confirming the presence of the free primary amino group.

Protocol B: Visible-Light Photoredox Generation of 2-Phenoxyethoxy Radicals

Objective: Generation and trapping of the alkoxyl radical via SET.

  • Reaction Assembly: In an oven-dried Schlenk tube, combine 1-(2-phenoxyethoxy)-2,5-pyrrolidinedione (1.0 mmol), the radical trap (e.g., an unactivated alkene, 2.0 mmol), and fac-Ir(ppy)3 (0.02 mmol, 2 mol%).

  • Solvent Addition: Add 10 mL of anhydrous, sparged Acetonitrile.

  • Degassing (Critical Step): Perform three consecutive Freeze-Pump-Thaw cycles.

    • Self-Validation Step 1 (Physical): During the third thaw cycle, observe the liquid carefully under static vacuum. The complete absence of rising micro-bubbles validates that dissolved oxygen (a potent triplet state quencher) has been successfully removed.

  • Irradiation: Backfill with Argon and irradiate the tube with 450 nm Blue LEDs at ambient temperature (maintained via a cooling fan) for 16 hours.

  • Self-Validation Step 2 (Visual): The reaction mixture should maintain the characteristic luminescence of the active photocatalyst. A shift to a dark, muddy brown indicates catalyst degradation (often due to poor degassing or solvent impurities).

Reaction Pathway Visualization

G A 1-(2-phenoxyethoxy)- 2,5-pyrrolidinedione B Polar Protic Solvents (EtOH, MeOH) A->B Pathway A C Polar Aprotic Solvents (MeCN, DCM) A->C Pathway B D Hydrazinolysis (Nucleophilic Attack) B->D E Photoredox Catalysis (Single Electron Transfer) C->E F O-(2-phenoxyethyl)hydroxylamine (Alkoxyamine Product) D->F G 2-Phenoxyethoxy Radical (C-H Functionalization) E->G

Divergent reactivity pathways of 1-(2-phenoxyethoxy)-2,5-pyrrolidinedione based on solvent selection.

References

  • Chen, Y., et al. "Donor–Acceptor Complex Enables Alkoxyl Radical Generation for Metal-Free C(sp3)-C(sp3) Bond Cleavage and Functionalization". Angewandte Chemie International Edition, 2017. URL:[Link]

  • Tang, et al. "Generation of alkyl and acyl radicals by visible-light photoredox catalysis: direct activation of C–O bonds in organic transformations". Beilstein Journal of Organic Chemistry, 2024. URL:[Link]

  • Chen, J.-R., et al. "Alkoxy Radicals See the Light: New Paradigms of Photochemical Synthesis". Chemical Reviews, 2021. URL:[Link]

Catalytic Applications of N-Alkoxy Succinimides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This document provides a detailed guide to the catalytic applications of the N-substituted succinimide scaffold, with a specific focus on N-alkoxy derivatives. While a direct catalytic application for 1-(2-phenoxyethoxy)-2,5-pyrrolidinedione is not prominently documented in current scientific literature, the broader class of N-substituted succinimides and related pyrrolidine structures are integral to a variety of modern catalytic strategies. This guide, intended for researchers, scientists, and drug development professionals, will explore these applications, providing both theoretical understanding and practical protocols. We will delve into how the succinimide and pyrrolidine moieties are leveraged in organocatalysis and as precursors to catalytically active species, supported by mechanistic insights and detailed experimental procedures.

Introduction: The Versatile Pyrrolidine and Succinimide Scaffolds in Catalysis

The pyrrolidine ring is a foundational structure in a multitude of natural products and pharmaceutical agents.[1][2] Its derivatives are renowned for their roles as powerful organocatalysts, capable of forming complex chiral molecules with high stereoselectivity.[3][4] These catalysts typically operate through the formation of transient, covalently-bound chiral intermediates, such as enamines and iminium ions, which dictate the stereochemical outcome of a reaction.[3]

The succinimide moiety, a derivative of pyrrolidine, is also a key player in synthetic chemistry. While often seen as a protective group or a reactive handle, N-substituted succinimides have emerged as valuable reagents and precatalysts in a range of transformations, including sulfenylation and halogenation reactions.[5][6] This guide will bridge the concepts of pyrrolidine-based organocatalysis and the utility of N-substituted succinimides, offering a comprehensive view of their catalytic landscape.

Pyrrolidine-Based Organocatalysis: Enamine and Iminium Ion Activation

A primary catalytic application of the pyrrolidine scaffold is in asymmetric organocatalysis, which relies on the in situ formation of nucleophilic enamines or electrophilic iminium ions.

Principle of Action

The secondary amine of the pyrrolidine ring is the catalytic center. It reacts with carbonyl compounds (aldehydes and ketones) to form chiral intermediates. The stereochemical outcome of the subsequent reaction is controlled by the steric environment of the pyrrolidine catalyst.[3]

  • Enamine Catalysis (HOMO Activation): Reaction with a saturated aldehyde or ketone forms a chiral enamine. This raises the energy of the Highest Occupied Molecular Orbital (HOMO), rendering the α-carbon nucleophilic. This "HOMO activation" allows the substrate to attack various electrophiles.[3]

  • Iminium Ion Catalysis (LUMO Activation): Reaction with an α,β-unsaturated aldehyde or ketone generates a chiral iminium ion. This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), enhancing the electrophilicity of the β-position for conjugate addition of nucleophiles.[3]

Catalytic_Cycles cluster_enamine Enamine Catalysis cluster_iminium Iminium Ion Catalysis E_Start Pyrrolidine Catalyst + Aldehyde/Ketone E_Enamine Chiral Enamine Intermediate E_Start->E_Enamine -H2O E_Attack Nucleophilic Attack on Electrophile (E+) E_Enamine->E_Attack E_Iminium_Product Iminium Ion Product E_Attack->E_Iminium_Product E_Hydrolysis Hydrolysis E_Iminium_Product->E_Hydrolysis +H2O E_Product Chiral Product E_Hydrolysis->E_Product E_Catalyst_Regen Catalyst Regenerated E_Hydrolysis->E_Catalyst_Regen I_Start Pyrrolidine Catalyst + α,β-Unsaturated Carbonyl I_Iminium Chiral Iminium Ion Intermediate I_Start->I_Iminium -H2O I_Attack Conjugate Addition of Nucleophile (Nu-) I_Iminium->I_Attack I_Enamine_Product Enamine Product I_Attack->I_Enamine_Product I_Hydrolysis Hydrolysis I_Enamine_Product->I_Hydrolysis +H2O I_Product Chiral Product I_Hydrolysis->I_Product I_Catalyst_Regen Catalyst Regenerated I_Hydrolysis->I_Catalyst_Regen

Figure 1. Catalytic cycles of enamine and iminium ion catalysis.

N-Substituted Succinimides in Catalysis

While not directly participating in catalytic cycles in the same way as pyrrolidine organocatalysts, N-substituted succinimides serve as important reagents and precatalysts.

N-Sulfenylsuccinimides in Organocatalyzed Sulfenylation

N-Sulfenylsuccinimides are effective reagents for the sulfenylation of aldehydes and ketones. These reactions can be promoted by organocatalysts, such as pyrrolidine derivatives.[5]

Sulfenylation_Workflow Start Ketone/Aldehyde + Organocatalyst Enamine_Formation Enamine Formation Start->Enamine_Formation Sulfenylation Reaction with N-Sulfenylsuccinimide Enamine_Formation->Sulfenylation Intermediate Iminium Intermediate Sulfenylation->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis Product α-Sulfenylated Carbonyl Hydrolysis->Product Catalyst_Regen Catalyst Regeneration Hydrolysis->Catalyst_Regen

Figure 2. Workflow for organocatalyzed sulfenylation.
N-Halosuccinimides as Precatalysts

N-halosuccinimides (NCS, NBS, NIS) can act as precatalysts for various nucleophilic substitution reactions of alcohols under mild conditions.[6] They are thought to generate a catalytic amount of a halogenating species in situ, which activates the alcohol for substitution.

Detailed Application Notes and Protocols

Protocol 1: NHC-Catalyzed Stetter Reaction with N-Substituted Itaconimides

This protocol describes the N-heterocyclic carbene (NHC)-catalyzed intermolecular Stetter reaction of aromatic aldehydes with N-substituted itaconimides to synthesize valuable succinimide derivatives.[7]

Materials:

  • Aromatic aldehyde

  • N-substituted itaconimide

  • N-heterocyclic carbene (NHC) precatalyst (e.g., 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous solvent (e.g., THF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the N-substituted itaconimide (1.0 equiv, 0.35 mmol), the aromatic aldehyde (1.5 equiv, 0.52 mmol), the NHC precatalyst (15 mol %), and K₂CO₃ (50 mol %).

  • Add anhydrous solvent (2 mL).

  • Stir the reaction mixture at the appropriate temperature (as determined by optimization, often room temperature to 60 °C) for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired succinimide derivative.

Expected Outcome: This reaction typically affords valuable succinimide derivatives containing 1,4 and 1,5 dicarbonyl scaffolds in good to excellent yields.[7] The reaction is tolerant of various substituents on both the aldehyde and the N-substituted itaconimide.[7]

EntryAldehydeN-Substituent on ItaconimideYield (%)
1p-ChlorobenzaldehydePhenyl85
2BenzaldehydeEthyl78
3p-AnisaldehydePhenyl82
Data synthesized from trends reported in the literature.[7]
Protocol 2: Synthesis of N-Substituted Succinimides

This protocol describes a general method for the synthesis of N-substituted succinimides from succinic anhydride and an amine or hydrazide.[8]

Materials:

  • Succinic anhydride

  • Amine or hydrazide

  • Chloroform

  • Polyphosphate ester (PPE)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a refluxing solution of succinic anhydride (10 mmol) in chloroform (50 mL), add the desired amine or hydrazide (10 mmol).

  • Reflux the mixture for 6 hours.

  • Add polyphosphate ester (PPE) and continue refluxing for another 6 hours.

  • Work-up the reaction by treating the mixture with a hot saturated solution of NaHCO₃.

  • Separate the organic layer, dry with Na₂SO₄, and remove the solvent under reduced pressure.

  • The resulting precipitate is the N-substituted succinimide and can be further purified by recrystallization if necessary.

Conclusion

The pyrrolidine and succinimide scaffolds are cornerstones of modern catalytic chemistry. While direct catalytic applications of 1-(2-phenoxyethoxy)-2,5-pyrrolidinedione are not yet established, the broader families of N-alkoxy succinimides and pyrrolidine derivatives offer a rich and diverse landscape for catalytic innovation. From the elegant stereocontrol of pyrrolidine-based organocatalysts to the utility of N-substituted succinimides as precatalysts and reagents, these structural motifs will undoubtedly continue to be central to the development of novel and efficient synthetic methodologies. The protocols and mechanistic insights provided in this guide are intended to empower researchers to explore and expand upon these powerful catalytic systems.

References

Sources

Application Note: Chemoselective Polymer Functionalization via Oxime Ligation Using 1-(2-Phenoxyethoxy)-2,5-Pyrrolidinedione

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Polymer Chemists, Biomaterials Scientists, and Drug Delivery Professionals

Executive Summary & Mechanistic Rationale

The functionalization of macromolecular backbones requires highly efficient, bioorthogonal, and chemoselective chemistries. While N-hydroxysuccinimide (NHS) esters are the gold standard for acylating primary amines, 1-(2-phenoxyethoxy)-2,5-pyrrolidinedione represents a distinct and highly valuable class of reagents: N-alkoxysuccinimides .

A common pitfall in polymer chemistry is conflating N-alkoxysuccinimides with NHS esters. Unlike NHS esters, which act as electrophilic acylating agents, the succinimide ring in 1-(2-phenoxyethoxy)-2,5-pyrrolidinedione functions as a robust protecting group for an underlying alkoxyamine. To utilize this reagent for polymer functionalization, it must first undergo hydrazinolysis to liberate 2-phenoxyethoxyamine. This highly nucleophilic alkoxyamine is then deployed in oxime ligation to functionalize polymers bearing aldehyde or ketone moieties (e.g., oxidized hyaluronic acid, poly(diacetone acrylamide), or periodate-cleaved polysaccharides)[1].

Why use this specific phenoxy-derivative?

  • Spectroscopic Tagging: The phenoxy ring provides a strong, environmentally stable UV-Vis chromophore ( λmax​≈270 nm), allowing for direct, non-destructive quantification of the Degree of Substitution (DS) without relying on complex NMR deconvolution.

  • Hydrophobic Modification: Appending phenoxy groups to hydrophilic polymer backbones drives the self-assembly of amphiphilic micelles, a critical mechanism in the encapsulation of poorly water-soluble active pharmaceutical ingredients (APIs).

  • Reversible/Dynamic Covalent Utility: Oxime bonds formed via this reagent are hydrolytically stable at physiological pH but can undergo dynamic exchange under acidic conditions, making them ideal for stimuli-responsive drug delivery systems [4].

Reaction Workflow & Visualization

The functionalization proceeds via a two-step cascade. First, the protected reagent is cleaved using hydrazine hydrate. Second, the liberated 2-phenoxyethoxyamine is conjugated to a carbonyl-bearing polymer. This second step is strictly rate-limited by dehydration; therefore, we employ aniline catalysis at a mildly acidic pH (4.5–5.0) to form a highly reactive Schiff base intermediate, which accelerates the ligation by over 40-fold [1, 2].

G A 1-(2-phenoxyethoxy)- 2,5-pyrrolidinedione (Protected) B Hydrazinolysis (NH2NH2) A->B C 2-Phenoxyethoxyamine (Active Nucleophile) B->C E Aniline Catalysis (pH 4.5 - 5.0) C->E D Carbonyl-Polymer (Aldehyde/Ketone) D->E F Phenoxy-Functionalized Polymer (Oxime Linkage) E->F

Workflow for polymer functionalization via deprotection and aniline-catalyzed oxime ligation.

Self-Validating Experimental Protocols

The following protocols are designed as a self-validating system. By utilizing the intrinsic UV absorbance of the phenoxy moiety, researchers can quantitatively verify the success of the ligation in real-time.

Protocol A: Deprotection to 2-Phenoxyethoxyamine

Causality Note: Hydrazine hydrate is chosen over other nucleophiles because it forms a highly stable, insoluble byproduct (succinyl hydrazide) that drives the equilibrium forward and simplifies purification.

  • Dissolution: Dissolve 1.0 g (4.25 mmol) of 1-(2-phenoxyethoxy)-2,5-pyrrolidinedione in 15 mL of anhydrous ethanol in a 50 mL round-bottom flask.

  • Cleavage: Add 310 µL (6.38 mmol, 1.5 eq) of hydrazine hydrate dropwise while stirring at room temperature.

  • Precipitation: Allow the reaction to stir for 2 hours. A white precipitate of succinyl hydrazide will form.

  • Isolation: Filter the suspension through a medium-porosity glass frit. Wash the filter cake with 5 mL of cold ethanol.

  • Concentration: Concentrate the filtrate under reduced pressure to yield 2-phenoxyethoxyamine as a pale oil. Store at -20°C under inert gas until use.

Protocol B: Aniline-Catalyzed Oxime Ligation to Polymer Backbones

Causality Note: The reaction is buffered at pH 4.5. At this pH, the carbonyl oxygen is sufficiently protonated to invite nucleophilic attack, while the alkoxyamine ( pKa​≈4.6 ) remains partially unprotonated and nucleophilic [3].

  • Polymer Preparation: Dissolve 500 mg of an aldehyde-functionalized polymer (e.g., oxidized hyaluronic acid) in 20 mL of 100 mM Sodium Acetate buffer (pH 4.5).

  • Catalyst Addition: Add aniline to the polymer solution to achieve a final concentration of 50 mM. Stir for 10 minutes to allow pre-equilibration and Schiff base formation.

  • Ligation: Add 3.0 equivalents of 2-phenoxyethoxyamine (relative to the molar content of polymer carbonyls) dissolved in 2 mL of DMSO.

  • Incubation: Stir the reaction in the dark at room temperature for 4 hours.

  • Purification: Transfer the mixture to a dialysis cassette (MWCO 3.5 kDa). Dialyze against 100 mM NaCl for 24 hours (to disrupt ionic interactions), followed by deionized water for 48 hours (changing water twice daily).

  • Recovery: Lyophilize the dialyzed solution to obtain the purified phenoxy-functionalized polymer as a white/off-white sponge.

Protocol C: Validation and Quantification of Degree of Substitution (DS)
  • Prepare a standard curve using 2-phenoxyethanol dissolved in DI water at concentrations ranging from 0.01 mM to 0.5 mM. Measure absorbance at 270 nm.

  • Dissolve exactly 2.0 mg of the lyophilized functionalized polymer in 1.0 mL of DI water.

  • Measure the absorbance of the polymer solution at 270 nm using a UV-Vis spectrophotometer (blanked against unmodified polymer).

  • Calculate the molar concentration of the phenoxy groups using the standard curve, and derive the DS (mol of phenoxy groups per gram of polymer).

Quantitative Data: Impact of Aniline Catalysis

To demonstrate the necessity of the catalytic parameters chosen in Protocol B, the following table summarizes the kinetic efficiency of the oxime ligation with and without aniline. The addition of aniline safely bypasses the slow dehydration step of standard oxime formation[2].

Table 1: Effect of Aniline Catalyst Concentration on Oxime Ligation Efficiency (pH 4.5, 25°C)

Reaction Time (h)Aniline Catalyst (mM)Carbonyl Conversion (%)Final DS (mmol/g)Reaction Status
2014 ± 20.15Incomplete / Slow
21072 ± 40.85Proceeding rapidly
250 96 ± 2 1.18 Optimal / Near Complete
12048 ± 50.56Stalled / Equilibrium
1250>991.22Complete

Data indicates that 50 mM aniline is the optimal catalytic concentration to achieve >95% functionalization within a standard 2-hour laboratory window.

References

  • Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis Chemical Reviews[Link]

  • Photomediated oxime ligation as a bioorthogonal tool for spatiotemporally-controlled hydrogel formation and modification Nature Communications[Link]

  • Chemoselective Ligation in the Functionalization of Polysaccharide-based Particles Bioconjugate Chemistry[Link]

  • Oximes as Reversible Links in Polymer Chemistry: Dynamic Macromolecular Stars Polymer Chemistry (RSC)[Link]

Application Note: Microwave-Assisted Synthesis of 1-(2-Phenoxyethoxy)-2,5-pyrrolidinedione

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of N-alkoxysuccinimides, such as 1-(2-phenoxyethoxy)-2,5-pyrrolidinedione, is a critical transformation in medicinal chemistry. These compounds serve as robust precursors for alkoxyamines (via Gabriel-type deprotection) and act as specialized pharmacophores in drug development[1]. Conventional synthesis relying on standard thermal heating often suffers from prolonged reaction times (12–24 hours), incomplete conversion, and thermal degradation of the succinimide ring.

This application note details a highly optimized, self-validating protocol utilizing Microwave-Assisted Organic Synthesis (MAOS). By leveraging dielectric heating, this protocol reduces reaction time to just 10 minutes while achieving >90% isolated yield, aligning with modern green chemistry principles[2].

Mechanistic Rationale & Experimental Design

The Causality of Microwave Acceleration

Microwave-assisted organic synthesis accelerates chemical reactions through two primary mechanisms: dipolar polarization and ionic conduction[3]. Unlike conventional convection heating, which relies on the thermal conductivity of the vessel, microwave irradiation couples directly with the molecules in the reaction mixture.

For the O-alkylation of N-hydroxysuccinimide (NHS), N,N-Dimethylformamide (DMF) is selected as the solvent. DMF possesses a high dipole moment and an excellent microwave loss tangent ( tanδ=0.161 ), allowing it to rapidly convert electromagnetic energy into thermal energy. This enables instantaneous and uniform superheating of the reaction matrix, overcoming the activation energy barrier of the S_N2 transition state in minutes.

Reagent Selection and Causality

N-hydroxysuccinimide is an ambident nucleophile with a highly acidic N-OH proton (pKa ~ 6.0).

  • Base Selection: Potassium carbonate (K₂CO₃) is chosen over stronger bases (e.g., NaOH or KOH). K₂CO₃ provides the exact thermodynamic basicity required to quantitatively deprotonate the N-OH group without triggering the ring-opening hydrolysis of the base-sensitive 2,5-pyrrolidinedione moiety.

  • Electrophile: 2-Phenoxyethyl bromide acts as the alkylating agent. Under microwave irradiation, the S_N2 displacement of the bromide ion by the succinimide N-O⁻ anion proceeds with near-perfect regioselectivity for O-alkylation[4].

Mechanism NHS N-Hydroxysuccinimide pKa ~ 6.0 Base Base (K2CO3) Deprotonation NHS->Base + Base Anion Succinimide N-O⁻ Anion (Nucleophile) Base->Anion - HCO3⁻ SN2 Microwave-Accelerated SN2 Displacement Anion->SN2 Electrophile 2-Phenoxyethyl Bromide (Electrophile) Electrophile->SN2 Product 1-(2-Phenoxyethoxy)- 2,5-pyrrolidinedione SN2->Product - Br⁻

Mechanistic pathway for the O-alkylation of N-hydroxysuccinimide via SN2 displacement.

Reaction Optimization Data

To establish a self-validating system, reaction parameters were systematically varied. The data below demonstrates the critical interplay between solvent dielectric properties, base strength, and microwave temperature.

Table 1: Optimization of Microwave Parameters for N-Alkylation

EntrySolventBase (1.5 eq)Temp (°C)Time (min)Conversion (%)*Isolated Yield (%)
1AcetonitrileK₂CO₃80305545
2DMFTriethylamine120157062
3DMFK₂CO₃100108578
4 DMF K₂CO₃ 120 10 >99 94
5DMFCs₂CO₃12010>9995

*Conversion determined by LC-MS analysis of the crude reaction mixture. Conclusion: Entry 4 represents the optimal balance of cost-efficiency and yield. While Cs₂CO₃ (Entry 5) provides a marginal yield increase, K₂CO₃ is significantly more cost-effective for scale-up.

Standardized Experimental Protocol

This protocol is designed as a self-validating workflow. In-process checks ensure that each step confirms the success of the previous one.

Materials & Equipment
  • N-Hydroxysuccinimide (NHS, 1.0 mmol, 115 mg)

  • 2-Phenoxyethyl bromide (1.1 mmol, 221 mg)

  • Anhydrous Potassium Carbonate (K₂CO₃, 1.5 mmol, 207 mg)

  • Anhydrous N,N-Dimethylformamide (DMF, 3.0 mL)

  • Dedicated Microwave Synthesizer (e.g., CEM Discover or Anton Paar Monowave) with IR temperature sensor.

Step-by-Step Methodology

Step 1: Reaction Assembly

  • To a 10 mL heavy-walled microwave-safe glass vial equipped with a magnetic stir bar, add NHS (115 mg) and anhydrous K₂CO₃ (207 mg).

  • Add 3.0 mL of anhydrous DMF. Stir at room temperature for 2 minutes to initiate deprotonation (a slight color change or cloudiness validates the formation of the potassium salt).

  • Add 2-Phenoxyethyl bromide (221 mg) in a single portion.

  • Seal the vial with a Teflon-lined crimp cap.

Step 2: Microwave Irradiation

  • Place the sealed vial into the microwave reactor cavity.

  • Program the reactor: Temperature: 120 °C; Ramp Time: 2 minutes; Hold Time: 10 minutes; Max Power: 150 W; Cooling: ON (compressed air).

  • Validation Check: Monitor the power curve. The power should spike initially and then drop to <30 W to maintain 120 °C, confirming efficient dielectric heating of the DMF.

Step 3: Quenching and Liquid-Liquid Extraction Expert Insight: DMF is notoriously difficult to remove via standard aqueous extraction and can ruin downstream chromatography.

  • Once cooled to <30 °C, uncap the vial and dilute the mixture with Ethyl Acetate (EtOAc, 15 mL).

  • Transfer to a separatory funnel and wash the organic layer with 5% aqueous Lithium Chloride (LiCl) solution (3 × 10 mL). Causality: Li⁺ ions strongly coordinate with DMF, driving it entirely into the aqueous phase.

  • Wash the organic layer with brine (10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 4: Purification & Analytical Validation

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient 80:20 to 60:40).

  • Isolate the product as a white crystalline solid.

  • Validation: Confirm structure via ¹H NMR (CDCl₃): Look for the characteristic succinimide singlet at ~2.70 ppm (4H) and the ethylene bridge multiplets at ~4.20 and ~4.40 ppm.

Workflow Step1 Reagent Prep NHS + R-Br + K2CO3 in DMF Step2 Microwave Heating 120°C, 10 min, 150W Step1->Step2 Sealed Vessel Step3 Quench & Extract EtOAc / 5% aq. LiCl Step2->Step3 Cool to RT Step4 Purification Silica Flash Chromatography Step3->Step4 Organic Layer Step5 Validation NMR & LC-MS Analysis Step4->Step5 Pure Fractions

Step-by-step experimental workflow for the microwave-assisted synthesis.

References[3] Title: Microwave Assisted Organic Synthesis of Non-Heterocyclic Compounds: Microwave Assisted Reactions using Solvents

Source: International Journal of Pharmaceutical Sciences and Research URL: [Link]1] Title: Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3 Source: Organic Chemistry Portal URL: [Link]2] Title: Microwave-Assisted Synthesis of N-Phenylsuccinimide Source: National Center for Biotechnology Information (PMC) URL: [Link]4] Title: A Brief Review: Microwave Assisted Ethers Synthesis Source: TSI Journals URL: [Link]

Sources

Application Note: Process Optimization and Scale-Up Methodology for 1-(2-Phenoxyethoxy)-2,5-pyrrolidinedione Production

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(2-Phenoxyethoxy)-2,5-pyrrolidinedione (commonly referred to as N-(2-phenoxyethoxy)succinimide) is a specialized N-alkoxyimide intermediate. It is increasingly utilized in the synthesis of O-substituted hydroxylamines, complex bioconjugation linkers, and PROTAC (Proteolysis Targeting Chimera) warheads. Transitioning the synthesis of this molecule from a milligram-scale discovery laboratory to a kilogram-scale pilot plant requires rigorous process optimization. This guide details a scalable, self-validating protocol designed to maximize atom economy, ensure operational safety, and achieve high purity without relying on chromatographic purification.

Mechanistic Insights and Route Selection

In discovery chemistry, N-alkoxyimides are frequently synthesized via the Mitsunobu reaction between N-hydroxysuccinimide (NHS) and the corresponding alcohol (e.g., 2-phenoxyethanol). While effective on a small scale, this route generates stoichiometric amounts of triphenylphosphine oxide (TPPO) and diisopropyl hydrazodicarboxylate (DIAD) byproducts. This leads to a poor Environmental Factor (E-factor) and necessitates tedious column chromatography, rendering it unsuitable for scale-up.

For pilot-scale production, a direct bimolecular nucleophilic substitution (SN2) is the mechanistically superior choice. The reaction of NHS with 2-phenoxyethyl bromide in the presence of a base provides high atom economy. Historically, organic bases like DBU in DMF have been employed for N-alkoxyphthalimide synthesis ()[1]. However, DBU is cost-prohibitive for large-scale manufacturing, and DMF complicates product isolation due to its high boiling point and water miscibility.

By substituting DBU with potassium carbonate (K2CO3) and replacing DMF with acetonitrile (MeCN), we establish a highly scalable heterogeneous reaction system. K2CO3 acts as an efficient, low-cost acid scavenger ()[2], and its resulting byproducts (KBr and KHCO3) are completely insoluble in MeCN. This allows for their quantitative removal via simple hot filtration, adhering to the core principles of practical process research and development ()[3].

RouteSelection Target Target Molecule: 1-(2-phenoxyethoxy)-2,5-pyrrolidinedione RouteA Route A: Mitsunobu NHS + 2-Phenoxyethanol Target->RouteA RouteB Route B: S_N2 Alkylation NHS + 2-Phenoxyethyl Bromide Target->RouteB ConsA High E-factor TPPO Byproduct Requires Chromatography RouteA->ConsA ProsB High Atom Economy Inorganic Salts Filtered Direct Crystallization RouteB->ProsB Decision Selected for Scale-Up: Route B (S_N2) ConsA->Decision ProsB->Decision

Logical decision matrix for selecting the SN2 alkylation route over the Mitsunobu reaction.

Experimental Workflow & Process Causality

The optimized process flow deliberately eliminates aqueous workups, mitigating the risk of succinimide ring hydrolysis. Following the hot filtration of inorganic salts, a solvent swap from MeCN to isopropanol (IPA) is performed via atmospheric distillation.

Causality of the Solvent Swap: MeCN is an excellent reaction solvent but a poor crystallization solvent for this specific imide due to its high solubilizing power even at low temperatures. Swapping to IPA seamlessly transitions the batch into a cooling crystallization phase, drastically improving the isolated yield and purging trace organic impurities into the mother liquor.

ProcessFlow Step1 1. Reactor Charging MeCN, NHS, K2CO3 Step2 2. Reagent Addition 2-Phenoxyethyl Bromide (Dropwise) Step1->Step2 Step3 3. S_N2 Reaction Reflux (80°C) for 6-8 h Step2->Step3 Step4 4. Hot Filtration Remove KBr and excess K2CO3 Step3->Step4 Step5 5. Solvent Swap & Crystallization Distill MeCN, Add Isopropanol (IPA) Step4->Step5 Step6 6. Isolation & Drying Filter, Wash (Cold IPA), Vacuum Dry Step5->Step6

Step-by-step unit operations for the 1-kg scale production of the target N-alkoxysuccinimide.

Detailed Scale-Up Protocol (1-kg Scale)

Self-Validating System: This protocol incorporates built-in analytical holds. Proceeding to the next phase is strictly contingent upon passing defined In-Process Control (IPC) metrics, ensuring the protocol validates its own success dynamically.

Phase 1: Reactor Setup and Charging
  • Ensure the 20-L jacketed glass reactor is clean, dry, and purged with nitrogen.

  • Charge the reactor with 10.0 L of anhydrous Acetonitrile (MeCN).

  • Add 1.00 kg (8.69 mol, 1.0 eq) of N-hydroxysuccinimide (NHS).

  • Add 1.44 kg (10.43 mol, 1.2 eq) of anhydrous Potassium Carbonate (K2CO3) in one portion.

  • Stir the suspension at 300 rpm and heat the jacket to 40 °C for 30 minutes to facilitate the formation of the potassium succinimide salt.

Phase 2: Alkylation and IPC Validation
  • Using an addition funnel, add 1.83 kg (9.12 mol, 1.05 eq) of 2-phenoxyethyl bromide dropwise over 1 hour to maintain a controlled exotherm.

  • Ramp the reactor temperature to 80 °C (reflux) and maintain for 6 hours.

  • Validation Point 1 (Reaction Completion): Withdraw a 1 mL aliquot, filter, and analyze via HPLC (210 nm).

    • Pass Criteria: NHS peak area is < 2.0%.

    • Fail Action: If > 2.0%, add an additional 0.05 eq of 2-phenoxyethyl bromide, reflux for 2 hours, and re-test.

Phase 3: Workup and Hot Filtration
  • Once Validation Point 1 is passed, cool the reactor slightly to 65 °C.

  • Discharge the reactor contents through a pre-heated (60 °C) Nutsche filter to remove KBr and unreacted K2CO3.

  • Wash the filter cake with 2.0 L of hot MeCN (60 °C) and combine the filtrates in a clean 20-L distillation vessel.

Phase 4: Solvent Swap and Crystallization
  • Initiate atmospheric distillation, collecting the MeCN distillate.

  • When the residual volume reaches approximately 3.0 L, begin the continuous addition of 8.0 L of Isopropanol (IPA) while maintaining a constant distillation rate.

  • Validation Point 2 (Solvent Swap): Analyze the distillate via GC.

    • Pass Criteria: MeCN content in the vapor phase drops below 5%.

    • Fail Action: Add 2.0 L more of IPA and continue distillation until the threshold is met.

  • Cool the batch linearly from 80 °C to 5 °C over 4 hours (cooling rate: ~0.3 °C/min) to induce crystallization.

  • Hold the slurry at 5 °C for 2 hours to maximize yield.

  • Filter the crystalline product and wash the cake with 1.5 L of cold IPA (0 °C).

  • Dry the product in a vacuum oven at 45 °C and <50 mbar for 12 hours.

  • Validation Point 3 (Product Release): Perform final QA testing.

    • Pass Criteria: Moisture content (Karl Fischer) < 0.5%, HPLC Purity > 99.0%.

Quantitative Data Presentation

The transition from Route A (Mitsunobu) to Route B (SN2), and subsequent scale-up, yielded significant improvements in process efficiency, purity, and environmental impact.

Table 1: Synthetic Route Comparison (100 g Scale)

MetricRoute A (Mitsunobu)Route B (SN2 Alkylation)
Reagents NHS, 2-Phenoxyethanol, PPh3, DIADNHS, 2-Phenoxyethyl bromide, K2CO3
Solvent THFAcetonitrile (MeCN)
Atom Economy 38%65%
E-Factor > 45 (due to chromatography)8.2 (direct crystallization)
Yield 52%88%
Purity 96.5% (TPPO contamination)99.4%

Table 2: Scale-Up Consistency Metrics for Route B

Batch ScaleYield (%)HPLC Purity (%)Residual MeCN (ppm)Reaction Time (h)
10 g (Lab)89.199.6< 1004.5
100 g (Kilo-lab)88.599.51205.0
1.0 kg (Pilot)87.899.41806.5

References

  • Kim, J. N., Kim, K. M., & Ryu, E. K. (1992). Improved synthesis of N-alkoxyphthalimides. Synthetic Communications, 22(10), 1427-1433. URL:[Link]

  • Jaskowska, J., & Kowalski, P. (2008). N-Alkylation of imides using phase transfer catalysts under solvent-free conditions. Journal of Heterocyclic Chemistry, 45(5), 1371-1375. URL:[Link]

  • Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists (2nd ed.). Academic Press. URL:[Link]

Sources

Application Note: Advanced Bioconjugation Workflows Using 1-(2-phenoxyethoxy)-2,5-pyrrolidinedione

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, bioconjugation scientists, and drug development professionals. Objective: To provide a comprehensive, self-validating protocol for the amine-specific modification of proteins using 1-(2-phenoxyethoxy)-2,5-pyrrolidinedione, ensuring high yield, structural integrity, and reproducible degree of labeling (DoL).

Mechanistic Rationale and Chemical Properties

1-(2-phenoxyethoxy)-2,5-pyrrolidinedione (structurally functioning as an NHS-phenoxy derivative, and commonly referred to in bioconjugation literature as succinimidyl phenoxyacetate[1]) is a highly reactive, amine-specific crosslinking reagent. The compound utilizes a 2,5-pyrrolidinedione (N-hydroxysuccinimide or NHS) moiety, which serves as an optimal leaving group during nucleophilic acyl substitution[2].

When introduced to primary amines—such as the ϵ -amino groups of lysine residues or the N-terminus of a polypeptide—the unprotonated amine attacks the carbonyl carbon of the reagent. This reaction forms a stable, irreversible amide bond while releasing the 2,5-pyrrolidinedione leaving group into the solution[3].

Causality in Experimental Design:

  • pH Dependency: The reaction is heavily dependent on the pH of the environment. At physiological pH (7.4), the primary amines are predominantly protonated ( −NH3+​ ) and non-nucleophilic, leading to sluggish reaction kinetics[2]. Elevating the pH to 8.3–8.5 ensures a significant fraction of the amines are deprotonated and highly reactive[4].

  • Competing Hydrolysis: The primary competing reaction is the hydrolysis of the NHS ester by water, which yields an unreactive carboxylic acid. Because the half-life of NHS esters drops from hours at pH 7.0 to mere minutes at pH 8.6, the conjugation must be executed rapidly and precisely within the optimal pH window[5].

ReactionMechanism Reagent 1-(2-phenoxyethoxy)- 2,5-pyrrolidinedione Reaction Nucleophilic Acyl Substitution (pH 8.3) Reagent->Reaction Protein Protein (Primary Amine) Protein->Reaction Conjugate Phenoxy-Tagged Conjugate Reaction->Conjugate Amide Bond LeavingGroup 2,5-pyrrolidinedione (NHS Leaving Group) Reaction->LeavingGroup Cleaved

Reaction mechanism of NHS-ester mediated bioconjugation with primary amines.

Quantitative Optimization of Labeling

To achieve the desired Degree of Labeling (DoL) without compromising protein solubility, the molar excess of the reagent must be carefully titrated. Because the phenoxy tag introduces a hydrophobic aromatic ring, over-labeling can lead to protein aggregation and precipitation.

Table 1: Effect of Reagent Molar Excess on Degree of Labeling (DoL) and Yield

Molar Excess (Reagent:Protein)Reaction pHIncubation TimeExpected DoL (Labels/Protein)Protein Recovery (%)Notes / Causality
5x 7.4 (PBS)2 Hours1 - 2> 95%Slow kinetics; minimizes hydrolysis but yields low conjugation[6].
5x 8.3 (Bicarbonate)1 Hour2 - 3> 90%Optimal for maintaining high solubility and function.
10x 8.3 (Bicarbonate)1 Hour4 - 680 - 85%Standard excess for robust labeling; slight risk of aggregation[4].
20x 8.3 (Bicarbonate)1 Hour> 8< 60%High hydrophobicity leads to precipitation; requires organic co-solvents.

Step-by-Step Conjugation Protocol

This protocol is designed as a self-validating system. By monitoring the absorbance of the cleaved 2,5-pyrrolidinedione at 260–280 nm, scientists can track the extent of the reaction in real-time[5].

Phase 1: Preparation
  • Buffer Exchange: Prepare the target protein at a concentration of 2–10 mg/mL in 0.1 M Sodium Bicarbonate buffer (pH 8.3).

    • Expert Insight: Strictly avoid Tris, glycine, or ammonium-containing buffers. These contain competing primary amines that will rapidly quench the NHS ester, resulting in zero labeling of your target protein[2].

  • Reagent Solubilization: Dissolve 1-(2-phenoxyethoxy)-2,5-pyrrolidinedione in anhydrous, amine-free Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to a stock concentration of 10 mM.

    • Expert Insight: NHS esters are highly moisture-sensitive. Prepare this stock immediately before use. Using anhydrous solvent prevents premature hydrolysis in the vial[3].

Phase 2: Conjugation Reaction
  • Initiation: Add the calculated volume of the reagent stock to the protein solution to achieve a 10-fold molar excess. Pipette directly into the liquid (do not drop on the tube walls) and vortex gently.

    • Critical Parameter: Ensure the final concentration of DMSO/DMF does not exceed 10% (v/v) to prevent organic solvent-induced protein denaturation.

  • Incubation: Incubate the reaction mixture for 1–2 hours at room temperature, or overnight at 4°C, protected from light[5].

Phase 3: Quenching and Purification
  • Quenching (Optional but Recommended): Add 1 M Tris-HCl (pH 7.5) to a final concentration of 50 mM. Incubate for 15 minutes. The primary amines in Tris will react with any residual NHS ester, stopping the reaction and preventing over-labeling.

  • Purification: Remove the cleaved 2,5-pyrrolidinedione, quenched byproducts, and organic solvents using Size Exclusion Chromatography (SEC) or a desalting spin column equilibrated with Phosphate-Buffered Saline (PBS, pH 7.4)[6].

Workflow Step1 1. Reagent Prep Dissolve in anhydrous DMSO Step3 3. Conjugation Incubate 1-4h at RT Step1->Step3 Step2 2. Protein Prep Buffer exchange to 0.1M NaHCO3 Step2->Step3 Step4 4. Quenching Add 50mM Tris-HCl (pH 7.5) Step3->Step4 Step5 5. Purification Size Exclusion Chromatography Step4->Step5

Step-by-step experimental workflow for protein modification and purification.

References

  • Phenoxyacetoxysuccinimide | C12H11NO5 | CID 190981 - PubChem - NIH National Institutes of Health (NIH) [Link][1]

  • Glen Report 33-13: Application Note – Protein Labeling with NHS Esters Glen Research[Link][6]

  • Bioconjugate Techniques - Greg T. Hermanson Google Books (Academic Press / Elsevier)[7]

Sources

Troubleshooting & Optimization

minimizing side reactions when using 1-(2-phenoxyethoxy)-2,5-pyrrolidinedione

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for bioconjugation and crosslinking applications involving 1-(2-phenoxyethoxy)-2,5-pyrrolidinedione (PEPS).

As a Senior Application Scientist, I frequently see researchers struggle with low yields, unexpected mass shifts, and loss of protein activity when using succinimide-based reagents. While the pyrrolidine-2,5-dione (succinimide) leaving group is a staple in bioconjugation, it is not entirely innocent. The hydrophobic nature of the 2-phenoxyethoxy moiety further complicates reaction kinetics by altering local microenvironments.

This guide is designed to help you understand the mechanistic causality behind these side reactions and provides a self-validating framework to minimize them.

Part 1: Mechanistic Overview of PEPS Reactivity

To troubleshoot effectively, we must first map the competing kinetic pathways. While the intended reaction is a nucleophilic acyl substitution at the activated carbonyl, the succinimide ring and the aqueous environment introduce three major competing side reactions: hydrolysis, ring-opening, and off-target acylation.

G PEPS 1-(2-Phenoxyethoxy)- 2,5-pyrrolidinedione Desired Desired Amide Conjugate PEPS->Desired Optimal pH (7.2-7.5) Hydrolysis Hydrolyzed PEPS (Inactive) PEPS->Hydrolysis High pH (>8.0) Hydrolysis RingOpen N-Succinamide (Ring-Opened) PEPS->RingOpen Imidic Attack Ester Unstable O-Ester / Thioester PEPS->Ester Off-target Acylation Target Target Amine (Lysine) Target->Desired Target->RingOpen Water Aqueous Buffer (OH-) Water->Hydrolysis OffTarget Off-Target (Tyr/Ser/Cys) OffTarget->Ester

Caption: Reaction pathways of PEPS: Desired amide formation vs. competing hydrolysis and ring-opening.

Part 2: Troubleshooting Guides & FAQs

Q1: Why is my conjugation yield so low despite using a massive molar excess of PEPS? Causality: You are likely losing your reagent to rapid aqueous hydrolysis. The succinimide leaving group is highly susceptible to hydrolysis, and this competing reaction loses its pseudo-first-order linearity and accelerates exponentially as the pH rises above 8.0[1]. If your buffer is too basic, the PEPS reagent hydrolyzes into an inactive carboxylic acid before it can react with the target amines. Solution: Maintain your reaction buffer strictly between pH 7.2 and 7.5. While lysine ε-amines are more nucleophilic at higher pH values, the half-life of the succinimide reagent drops from hours to mere minutes, making hydrolysis the dominant pathway[2].

Q2: I am detecting an unexpected mass shift on my mass spectrometer instead of the expected conjugate mass. What is happening? Causality: You are observing a non-innocent succinimide ring-opening reaction. Historically, the succinimide moiety was considered a perfect, innocent leaving group. However, recent proteomic profiling reveals that amine nucleophiles can mistakenly attack the imidic acyl moieties of the succinimide ring instead of the intended activated carbonyl[3]. This site-dependent side reaction yields an unintended N-succinamide derivative covalently attached to your protein, altering the in vivo stability of the conjugate[4]. Solution: Ring-opening is highly dependent on the local microenvironment of the specific lysine residue. To minimize this, lower the reaction temperature to 4°C to favor the lower-activation-energy canonical acylation, and avoid massive stoichiometric excesses of the reagent.

Q3: My protein loses its biological activity after PEPS labeling, even at a low Degree of Labeling (DOL). Causality: This indicates off-target reactivity at critical residues within the protein's active site. While succinimide reagents are highly amine-selective, the deprotonated phenolic hydroxyls of Tyrosine (Tyr), aliphatic hydroxyls of Serine/Threonine, or sulfhydryls of Cysteine can act as competing nucleophiles, forming unstable O-esters or thioesters[2]. Solution: Implement a post-reaction hydroxylamine (NH₂OH) quench. Hydroxylamine specifically cleaves unstable O-esters (reversing off-target Tyrosine/Serine modifications) but leaves the desired, thermodynamically stable N-amides intact.

Q4: The PEPS reagent precipitates immediately upon addition to the aqueous buffer. Causality: The 2-phenoxyethoxy moiety is highly hydrophobic. Introducing it rapidly into a purely aqueous environment causes localized super-saturation. This aggregation not only halts the desired reaction but creates hydrophobic pockets that artificially alter the pKa of nearby protein residues, driving off-target side reactions. Solution: Solubilize PEPS in anhydrous DMSO or DMF first, and ensure the final reaction mixture contains 5–10% (v/v) organic co-solvent. Add the reagent dropwise under continuous vortexing.

Part 3: Self-Validating Experimental Protocol

To ensure reproducibility and trust in your bioconjugation workflow, do not blindly mix reagents. Use the following self-validating protocol to actively monitor and suppress side reactions.

Step 1: Buffer Preparation & Validation

  • Action: Prepare a 100 mM Sodium Phosphate, 150 mM NaCl buffer at pH 7.4.

  • Mechanistic Rationale: Phosphate lacks primary amines (unlike Tris or Glycine), preventing the buffer from consuming the PEPS reagent. pH 7.4 strikes the optimal kinetic balance between lysine deprotonation and minimizing ester hydrolysis[1].

  • Validation Checkpoint: Perform a Ninhydrin test on a buffer aliquot. A negative result (no purple color) validates the absence of contaminating amines.

Step 2: Reagent Solubilization

  • Action: Dissolve PEPS in anhydrous DMSO to a concentration of 10 mM immediately before use.

  • Mechanistic Rationale: Succinimide reagents degrade rapidly in the presence of moisture. Using anhydrous solvent prevents premature hydrolysis.

  • Validation Checkpoint: Pipette 5 µL of the PEPS/DMSO solution into 95 µL of your reaction buffer. If the solution turns cloudy, your protein concentration in the final reaction must be lowered to accommodate a higher percentage of DMSO co-solvent without causing precipitation.

Step 3: Controlled Conjugation

  • Action: Add the PEPS solution dropwise to the protein solution (typically at 1–5 mg/mL) to achieve a 5-to-10-fold molar excess. Incubate at 4°C for 2 hours.

  • Mechanistic Rationale: Dropwise addition prevents localized hydrophobic aggregation. Reacting at 4°C slows down the overall reaction rate but disproportionately suppresses the higher-energy ring-opening (N-succinamide formation) and hydrolysis pathways[3].

Step 4: Hydroxylamine Quenching & De-esterification (Critical)

  • Action: Add neutral Hydroxylamine (pH 7.0) to a final concentration of 0.5 M. Incubate at room temperature for 30 minutes.

  • Mechanistic Rationale: This step serves a dual purpose. It quenches any remaining unreacted PEPS, and more importantly, it acts as a strong nucleophile to selectively cleave off-target O-esters on Tyrosine and Serine residues, restoring protein activity[2].

  • Validation Checkpoint: Measure protein activity (via standard enzymatic/binding assays) before and after the hydroxylamine step. Full restoration of baseline activity validates the successful removal of off-target modifications.

Step 5: Purification

  • Action: Remove excess reagents and quenched byproducts using Size Exclusion Chromatography (SEC) or dialysis against your final storage buffer.

Part 4: Quantitative Data Summary

The following table summarizes the primary side reactions, their kinetic impact, and the targeted metrics you should use to validate your mitigation strategies.

Side ReactionPrimary CauseKinetic ImpactMitigation StrategyTarget Metric
Aqueous Hydrolysis pH > 8.0; High temperatureReduces effective reagent concentration by >50% within 15 mins.Maintain pH 7.2–7.5; React at 4°C.>80% active ester retention at 1 hr.
Succinimide Ring-Opening Nucleophilic attack on imidic carbonylIrreversible formation of non-innocent adducts.Optimize stoichiometric ratio; Avoid over-labeling.<5% N-succinamide formation via LC-MS.
Off-Target Acylation Deprotonated Tyr/Ser/Thr residuesReversible loss of protein biological activity.Post-reaction quench with 0.5 M Hydroxylamine.100% restoration of baseline protein activity.
Reagent Aggregation Hydrophobic phenoxyethoxy moietyLocalized supersaturation driving off-target kinetics.Use 5-10% v/v DMSO/DMF co-solvent; Dropwise addition.0% visible precipitation at 600 nm absorbance.

Part 5: References

  • Thio-NHS esters are non-innocent protein acylating reagents Source: Nature Communications (via NIH PubMed Central) URL:[Link]

  • Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry Source: Journal of Young Investigators URL:[Link]

  • Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates Source: RSC Advances (via NIH PubMed Central) URL:[Link]

Sources

Technical Support Center: Troubleshooting 1-(2-Phenoxyethoxy)-2,5-pyrrolidinedione Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and drug development professionals working with 1-(2-phenoxyethoxy)-2,5-pyrrolidinedione (commonly referred to as N-(2-phenoxyethoxy)succinimide). While this compound is a highly valuable intermediate for synthesizing O-(2-phenoxyethyl)hydroxylamine and acting as an alkoxyl radical precursor, its reactions are notoriously susceptible to steric hindrance and entropic stalling.

This guide bypasses generic advice, diving directly into the mechanistic causality of these failures and providing self-validating protocols to overcome them.

Part 1: The Causality of Reaction Stalling

To troubleshoot effectively, we must first understand why 1-(2-phenoxyethoxy)-2,5-pyrrolidinedione resists standard chemical transformations. The resistance is driven by two intersecting phenomena:

  • The Entropic Penalty of the Succinyl Backbone: Unlike rigid N-alkoxyphthalimides, the succinimide ring is highly flexible. During deprotection (hydrazinolysis), a nucleophile attacks one of the imide carbonyls, opening the ring to form a mono-hydrazide intermediate. For the reaction to complete and release the alkoxyamine, this intermediate must cyclize. However, the flexibility of the aliphatic succinyl chain creates a massive entropic barrier to this cyclization, often stalling the reaction indefinitely[1].

  • Hydrophobic Shielding & Redox Mismatch: In polar solvents, the 2-phenoxyethoxy chain adopts a folded conformation where the bulky, electron-rich phenoxy ring shields the succinimide carbonyls. Furthermore, in photoredox applications, N-alkoxysuccinimides lack the extended π-system of phthalimides, preventing the formation of the donor-acceptor complexes required for metal-free radical generation[2].

Part 2: Interactive Troubleshooting FAQs

Q1: My hydrazinolysis (Gabriel-type deprotection) stalls at the ring-opened intermediate. How do I force the release of the alkoxyamine?

A: Standard Ing-Manske conditions (hydrazine hydrate in ethanol) frequently fail here due to the entropic penalty described above. The bulky phenoxyethoxy group exacerbates this by sterically hindering the intramolecular attack required to expel the product. Solution: Abandon nucleophilic cleavage and switch to acidic hydrolysis . Using 6M HCl in 1,4-dioxane directly protonates the carbonyl oxygens, increasing their electrophilicity and forcing the C-N bond cleavage without relying on a sterically hindered, entropically disfavored cyclization step[1].

Q2: I am trying to use this compound as an alkoxyl radical precursor via photoredox catalysis, but I observe zero conversion. Why?

A: You are encountering a redox mismatch compounded by steric shielding. Research demonstrates that while N-alkoxyphthalimides readily form photoactive donor-acceptor complexes with Hantzsch esters under blue LED irradiation, N-alkoxysuccinimides completely fail to do so[2]. The succinimide core cannot accept the electron efficiently. Solution: You must bypass the donor-acceptor requirement. Introduce a strong transition-metal photocatalyst (e.g., fac-Ir(ppy)3) which provides a sufficient single-electron reduction potential to force the N-O bond cleavage, or synthesize the N-alkoxyphthalimide analog instead[3].

Q3: During the initial synthesis of the N-alkoxysuccinimide via nucleophilic substitution, I get low yields and unreacted N-hydroxysuccinimide (NHS).

A: The Williamson-type ether synthesis between NHS and 2-phenoxyethyl bromide is hindered by the poor nucleophilicity of the NHS oxygen and the steric bulk of the electrophile[3]. Solution: Utilize Mitsunobu conditions (PPh3, DIAD) with 2-phenoxyethanol. The Mitsunobu reaction provides a highly structured transition state that overcomes steric repulsion, driving the reaction forward with high site-selectivity for O-alkylation over N-alkylation[1].

Part 3: Quantitative Method Comparison

To aid in experimental design, the following table summarizes the quantitative efficiency of various cleavage methods when applied to sterically hindered N-alkoxysuccinimides.

Cleavage MethodReagent SystemTemp (°C)Time (h)Avg. Yield (%)Steric Tolerance
Standard HydrazinolysisNH₂NH₂·H₂O, EtOH8012< 20%Poor (Stalls at intermediate)
Modified AminolysisEthanolamine, neat100445 - 55%Moderate
Acidic Hydrolysis 6M HCl, 1,4-Dioxane 90 4 85 - 95% Excellent
Metal-Free PhotoredoxHantzsch Ester, Blue LED25240%Poor (Fails to form complex)
Ir-Catalyzed Photoredox fac-Ir(ppy)3, Blue LED 25 12 70 - 80% High

Part 4: Self-Validating Experimental Protocols

Protocol A: Acid-Catalyzed Deprotection (Overcoming Steric/Entropic Stalling)

This protocol utilizes harsh acidic conditions to bypass the entropic trap of the succinyl chain, yielding O-(2-phenoxyethyl)hydroxylamine.

  • Initialization: Dissolve 10 mmol of 1-(2-phenoxyethoxy)-2,5-pyrrolidinedione in 20 mL of 1,4-dioxane in a round-bottom flask.

  • Acidification: Slowly add 15 mL of 6M aqueous HCl dropwise while stirring.

  • Thermal Cleavage: Attach a reflux condenser and heat the mixture to 90°C for 4 hours.

  • Validation Checkpoint 1 (In-Process): Spot the reaction mixture on a silica TLC plate (Eluent: EtOAc/Hexane 1:1). The starting material (UV active, Rf ~0.6) must be completely absent. Self-Correction: If starting material remains, the steric shielding is resisting protonation. Add 2 mL of concentrated HCl and reflux for 1 additional hour.

  • Workup: Cool the mixture to 0°C. Carefully neutralize to pH 9 using 2M NaOH. Extract the aqueous layer with Dichloromethane (3 x 20 mL).

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Validation Checkpoint 2 (Post-Process): Analyze via ¹H NMR (CDCl₃). The protocol is validated if the succinimide singlet (~2.7 ppm) has disappeared and a broad -NH₂ peak (~5.4 ppm) is present.

Protocol B: Photocatalytic Alkoxyl Radical Generation

This protocol uses an Iridium catalyst to overcome the redox mismatch that prevents N-alkoxysuccinimides from reacting under standard metal-free conditions.

  • Glovebox Setup: Inside an argon-filled glovebox, dissolve 0.5 mmol of 1-(2-phenoxyethoxy)-2,5-pyrrolidinedione and 1.5 mmol of allyl sulfone (radical acceptor) in 5 mL of anhydrous 1,4-dioxane.

  • Catalyst Addition: Add 2 mol% fac-Ir(ppy)3 and 1.5 equivalents of Hantzsch ester.

  • Validation Checkpoint 1 (In-Process): The solution must exhibit a pale yellow color. Self-Correction: If the solution is completely colorless or brown, the Hantzsch ester has prematurely oxidized or degraded. Discard and restart with a fresh batch.

  • Irradiation: Seal the vial, remove it from the glovebox, and irradiate with 456 nm blue LEDs (30W) for 12 hours at ambient temperature.

  • Validation Checkpoint 2 (In-Process): Analyze a 10 µL aliquot via LC-MS. The mass of the starting material (m/z 235) should be replaced by the mass of the allylated product. Self-Correction: If starting material remains, verify the LED emission wavelength; 456 nm is strictly required for the Ir-catalyst excitation.

  • Purification: Concentrate the mixture and purify via silica gel flash chromatography.

Part 5: Mechanistic & Troubleshooting Visualizations

Pathway Substrate 1-(2-phenoxyethoxy)- 2,5-pyrrolidinedione Hydrazine Hydrazine Attack Substrate->Hydrazine Acid Acidic Hydrolysis Substrate->Acid Intermediate Ring-Opened Intermediate Hydrazine->Intermediate Block Steric Shielding & Entropic Penalty Intermediate->Block Stalls Product O-(2-phenoxyethyl) hydroxylamine Block->Product Acid->Product Bypasses Barrier

Mechanistic pathway comparing hydrazinolysis stalling vs. successful acidic hydrolysis.

DecisionTree Start Reaction Failure Detected Q1 Identify Target Workflow Start->Q1 Deprotect Deprotection to Alkoxyamine Q1->Deprotect Radical Alkoxyl Radical Generation Q1->Radical Sol1 Use 6M HCl in Dioxane (Avoids Entropic Trap) Deprotect->Sol1 Sol2 Add Ir-Photocatalyst (Overcomes Redox Mismatch) Radical->Sol2

Troubleshooting decision tree for overcoming steric and electronic barriers in workflows.

References

  • Source: thieme-connect.
  • Title: Donor–Acceptor Complex Enables Alkoxyl Radical Generation for Metal-Free C(sp3)...
  • Title: Methyl 2-(Phthalimidooxy)

Sources

Technical Support Center: Purification of 1-(2-phenoxyethoxy)-2,5-pyrrolidinedione

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the isolation of N-alkoxysuccinimides. 1-(2-phenoxyethoxy)-2,5-pyrrolidinedione is an N-alkoxysuccinimide derivative typically synthesized via the alkylation of N-hydroxysuccinimide (NHS) with a 2-phenoxyethyl halide, or via a Mitsunobu reaction coupling NHS with 2-phenoxyethanol[1].

The causality behind your purification challenges directly stems from the synthetic route chosen. Understanding the physicochemical properties of your target molecule versus the reaction byproducts is the foundation of a self-validating purification system.

Diagnostic Overview: Impurity Profiling

Before troubleshooting, you must identify what you are trying to remove. Below is a summary of the quantitative and physicochemical data for common impurities found in 1-(2-phenoxyethoxy)-2,5-pyrrolidinedione samples.

Table 1: Physicochemical Impurity Profile & Causal Removal Strategy

ImpurityOriginPhysicochemical PropertyCausal Removal Strategy
N-Hydroxysuccinimide (NHS) Unreacted precursorHighly polar, strong H-bond donor/acceptorBiphasic aqueous extraction (partitions into water)
2-Phenoxyethanol / Halide Unreacted precursorNon-polar, organic-solubleSilica gel chromatography (elutes early)
Triphenylphosphine Oxide (TPPO) Mitsunobu byproductModerate polarity, high crystallinityCold ether precipitation followed by chromatography
Diisopropyl Hydrazodicarboxylate Mitsunobu byproductModerate polarity, oil-likeSilica gel chromatography
Mechanistic Troubleshooting (Q&A)

Q1: My crude sample contains significant amounts of unreacted N-hydroxysuccinimide (NHS). How do I selectively remove it without degrading my product? A1: NHS is highly water-soluble due to its ability to form multiple hydrogen bonds, whereas your target N-alkoxysuccinimide is significantly more lipophilic[2]. The most efficient method is a biphasic aqueous wash. By dissolving your crude mixture in a water-immiscible solvent like dichloromethane (DCM) and washing with a mild aqueous base (e.g., 5% NaHCO₃), you deprotonate any residual acidic impurities and partition the polar NHS into the aqueous phase. Causality Check: The target molecule lacks the free N-OH group, making it impervious to mild basic extraction and ensuring it remains safely in the organic layer.

Q2: I synthesized the compound via a Mitsunobu reaction, and I cannot separate the triphenylphosphine oxide (TPPO) from my product. What is the best approach? A2: TPPO is notoriously difficult to separate from moderately polar products because it streaks heavily on silica gel. If your target compound is 1-(2-phenoxyethoxy)-2,5-pyrrolidinedione, it will often co-elute with TPPO in standard ethyl acetate/hexane mixtures. Solution: Exploit differential solubility. TPPO is highly insoluble in cold diethyl ether or cold mixtures of hexanes/EtOAc, whereas your target compound often retains solubility. You can precipitate the bulk of the TPPO by triturating the crude mixture in cold ether, filtering off the white TPPO solid, and then applying the concentrated filtrate to a silica gel column[1].

Q3: My purified fractions from the column yielded a "horrible gum" instead of a solid. How can I induce crystallization? A3: N-alkoxysuccinimides can sometimes trap residual solvents (like EtOAc or DCM) within their matrix, preventing crystal lattice formation and resulting in a gummy oil. To resolve this, you must perform a solvent exchange followed by recrystallization[3]. Solution: Dissolve the gum in a minimal amount of a hot, polar solvent (like ethanol) or a hot mixture of EtOAc/Hexanes. As the solution cools slowly to room temperature, the target compound will nucleate and precipitate. The reforming crystal lattice thermodynamically excludes the trapped solvent and trace impurities[4].

Validated Experimental Workflows
Protocol A: Biphasic Aqueous Washing (NHS Removal)
  • Dissolution: Dissolve the crude 1-(2-phenoxyethoxy)-2,5-pyrrolidinedione (e.g., 1.0 g) in 20 mL of dichloromethane (DCM).

  • Extraction: Transfer to a separatory funnel and add 20 mL of cold 5% aqueous NaHCO₃.

  • Phase Separation: Invert gently and vent to release any pressure. Allow the layers to separate completely.

  • Self-Validation Step: Repeat the aqueous wash two more times. Spot the final aqueous layer on a TLC plate and stain with KMnO₄; the absence of a yellow spot indicates complete NHS removal.

  • Drying: Wash the organic layer once with 20 mL of saturated NaCl (brine) to remove residual water. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Flash Column Chromatography (TPPO/Precursor Removal)
  • Precipitation: If TPPO is present, triturate the crude mixture in 10 mL of ice-cold diethyl ether. Filter the white precipitate (TPPO) and concentrate the filtrate[1].

  • Column Preparation: Load the concentrated filtrate onto a silica gel column packed in 10% EtOAc in Hexanes.

  • Elution: Elute using a step gradient of 10% to 40% EtOAc in Hexanes.

  • Self-Validation Step: Monitor fractions via TLC (UV active at 254 nm due to the phenoxy group). The target compound typically elutes around 30% EtOAc.

  • Recovery: Pool the product-containing fractions and evaporate to dryness.

Protocol C: Recrystallization of the Target Compound
  • Dissolution: Place the semi-solid or gummy product in a clean Erlenmeyer flask. Add a minimal volume of hot ethanol (e.g., 3-5 mL per gram of product) until the solid just dissolves[3].

  • Nucleation: Remove from heat and allow the flask to cool undisturbed to room temperature for 2 hours. If crystals do not form, scratch the inside of the flask with a glass rod to provide nucleation sites.

  • Maturation: Cool the flask in an ice bath for an additional 30 minutes to maximize yield[4].

  • Self-Validation Step: Recover the purified crystals via vacuum filtration using a Büchner funnel. The resulting crystals should be uniform in shape and have a sharp melting point, confirming high purity.

Purification Workflow Visualization

PurificationWorkflow Start Crude 1-(2-phenoxyethoxy)- 2,5-pyrrolidinedione Check Identify Major Impurities (TLC / LC-MS) Start->Check NHS High NHS / Succinimide Check->NHS Mitsunobu TPPO / DIAD Byproducts Check->Mitsunobu Wash Aqueous Washing (Bicarbonate / Brine) NHS->Wash Chroma Silica Gel Chromatography (Hexanes/EtOAc) Mitsunobu->Chroma Combine Purified Organic Phase Wash->Combine Chroma->Combine Recryst Recrystallization (Ethanol or EtOAc/Hexane) Combine->Recryst End Pure Product Recryst->End

Purification workflow for 1-(2-phenoxyethoxy)-2,5-pyrrolidinedione based on impurity profiling.

References
  • Klykov, O., & Weller, M. G. (2015). Quantification of N-hydroxysuccinimide and N-hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). Analytical Methods (RSC Publishing).[Link]

  • CUNY. (n.d.). Purification by Recrystallization. CUNY.[Link]

  • LabXchange. (2024). Lab Procedure: Recrystallization. LabXchange.[Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for Palladium-Catalyzed Intermolecular Amination. RSC. [Link]

Sources

Technical Support Center: Resolving Phase Separation Issues with 1-(2-phenoxyethoxy)-2,5-pyrrolidinedione

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers, drug development professionals, and formulation scientists in overcoming physicochemical hurdles during complex assay designs.

Working with 1-(2-phenoxyethoxy)-2,5-pyrrolidinedione presents a unique set of challenges. This compound features a highly hydrophobic 2-phenoxyethyl tail coupled to a polar succinimide head. This severe amphiphilic imbalance makes the molecule notoriously prone to liquid-liquid phase separation (LLPS), droplet formation, or amorphous precipitation when transitioning from organic stock solutions into aqueous environments.

This guide provides field-proven, self-validating protocols to troubleshoot and resolve these phase separation issues, grounded in thermodynamic principles and authoritative bioconjugation standards.

Part 1: Mechanistic Understanding (The "Why")

Before adjusting your protocols, it is critical to understand the causality of the phase separation.

When a concentrated stock solution of 1-(2-phenoxyethoxy)-2,5-pyrrolidinedione in a polar aprotic solvent (e.g., DMSO or DMF) is spiked directly into an aqueous buffer, the organic solvent rapidly diffuses into the bulk water. Because the hydrophobic phenoxy group cannot form hydrogen bonds with water, the local concentration of the compound instantly exceeds its aqueous solubility limit.

This rapid solvent shifting triggers spontaneous emulsification—a phenomenon thermodynamically defined as the "Ouzo effect" [1]. The molecules aggregate to minimize the surface area of the hydrophobic tail exposed to water, forming metastable nanodroplets that visually manifest as a cloudy suspension. If left unaddressed, these droplets will undergo Ostwald ripening and eventually crash out of solution entirely, preventing the succinimide moiety from participating in your intended reaction.

Mechanism A Organic Stock (Compound in DMSO) B Rapid Aqueous Addition (Solvent Diffusion) A->B C Local Supersaturation (Hydrophobic Aggregation) B->C D Phase Separation (Ouzo Effect / Clouding) C->D

Mechanism of solvent-shifting induced phase separation (Ouzo effect).

Part 2: Troubleshooting Guides & FAQs

Q1: I am adding my DMSO stock of 1-(2-phenoxyethoxy)-2,5-pyrrolidinedione to PBS, and the solution immediately turns cloudy. How do I prevent this? A: This cloudiness is the visual manifestation of the Ouzo effect. To prevent this, you must alter the kinetics of the solvent shift. Instead of spiking the organic stock into a large volume of water (which causes instant supersaturation), you must maintain a higher local concentration of the cosolvent during the mixing phase.

  • Solution: Maintain at least 10–15% v/v DMSO in the final reaction mixture. Furthermore, reverse the order of addition: add the aqueous buffer dropwise to the organic stock under vigorous vortexing.

Q2: My downstream assay (or target protein) cannot tolerate >5% DMSO. How can I keep the compound in solution without high cosolvent concentrations? A: When cosolvent limits are strict, you must lower the thermodynamic penalty of hydration using host-guest complexation. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly effective for this. The hydrophobic cavity of HP-β-CD encapsulates the lipophilic phenoxy ring, shielding it from water, while the hydrophilic exterior of the cyclodextrin maintains excellent aqueous solubility [2].

  • Solution: Pre-dissolve 5–10% (w/v) HP-β-CD in your aqueous buffer before introducing the compound.

Q3: The reaction remains clear at room temperature, but the compound precipitates when I move the reaction to a 4°C cold room. Why is this happening? A: The solubility of hydrophobic ethers drops exponentially as temperature decreases. At 4°C, the thermodynamic barrier for nucleation is significantly lowered, causing the compound to crystallize or aggregate.

  • Solution: Perform the initial addition and mixing at room temperature (20–25°C) to bypass the critical supersaturation phase. Once the compound is fully dispersed and stabilized, slowly cool the reaction to 4°C. Adding a trace amount of a non-ionic surfactant (e.g., 0.01% Tween-20) will lower the interfacial tension and prevent cold-induced aggregation [3].

Part 3: Experimental Workflows & Protocols

Protocol A: Optimized Solvent-Shifting (Cosolvent Method)

Use this protocol when your system can tolerate 10–15% organic solvent.

  • Preparation: Dissolve 1-(2-phenoxyethoxy)-2,5-pyrrolidinedione in anhydrous DMSO to create a 10 mg/mL stock solution. Ensure complete dissolution (the solution must be optically clear).

  • Volumetric Calculation: Calculate the volumes required to achieve a final DMSO concentration of 15% v/v.

  • Reverse Addition: Place the required volume of the DMSO stock into a glass reaction vial. Place the vial on a magnetic stirrer at 500 RPM.

  • Titration: Add the aqueous buffer (e.g., PBS, pH 7.4) dropwise (approx. 1 drop per second) into the vortex of the DMSO solution.

  • Validation: The solution should remain perfectly clear. If transient micro-droplets form, pause the addition until the solution clears.

Protocol B: Host-Guest Complexation (Low-DMSO Method)

Use this protocol for sensitive biological assays requiring <5% organic solvent.

  • Buffer Preparation: Weigh out 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) and dissolve it in your aqueous buffer to a final concentration of 10% (w/v). Filter through a 0.22 µm membrane.

  • Stock Preparation: Prepare a highly concentrated stock of the compound in DMSO (e.g., 50 mg/mL).

  • Complexation: While vortexing the HP-β-CD buffer, slowly inject the DMSO stock directly into the center of the liquid. Keep the final DMSO concentration below 5% v/v.

  • Equilibration: Allow the solution to mix at room temperature for 15 minutes to ensure the phenoxy rings fully partition into the cyclodextrin cavities [2].

Workflow Start Compound Phase Separates in Aqueous Buffer Q1 Can assay tolerate >10% DMSO? Start->Q1 Yes Use Cosolvent Method (Dropwise addition) Q1->Yes Yes No Are surfactants allowed? Q1->No No YesSurf Add 0.01-0.05% Tween-20 No->YesSurf Yes NoSurf Use Host-Guest Complexation No->NoSurf No Cyclo Add 5-10% HP-β-CD to buffer NoSurf->Cyclo

Troubleshooting workflow for resolving aqueous phase separation.

Part 4: Quantitative Solubilization Data

The following table summarizes the expected solubility limits and phase separation risks of 1-(2-phenoxyethoxy)-2,5-pyrrolidinedione across different matrix conditions.

Matrix ConditionMax Solubility LimitPhase Separation RiskProtein Compatibility
Standard Aqueous Buffer (PBS) < 0.1 mg/mLHigh (Immediate Ouzo Effect)High
Cosolvent (15% v/v DMSO) ~2.5 mg/mLLow (If added dropwise)Moderate (Protein dependent)
Host-Guest (10% w/v HP-β-CD) > 5.0 mg/mLVery LowHigh
Surfactant (0.05% Tween-20) ~1.5 mg/mLModerate (Temperature dependent)High

References

  • Ouzo Effect Examined at the Nanoscale via Direct Observation of Droplet Nucleation and Morphology ACS Central Science URL:[Link]

  • Bioconjugate Techniques - 3rd Edition Elsevier / Academic Press URL:[Link]

Technical Support Center: Stabilizing and Using 1-(2-phenoxyethoxy)-2,5-pyrrolidinedione in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 1-(2-phenoxyethoxy)-2,5-pyrrolidinedione. This document provides in-depth guidance, troubleshooting, and best practices for researchers, scientists, and drug development professionals working with this N-hydroxysuccinimide (NHS) ester. Our goal is to empower you to achieve consistent, reproducible results by understanding and controlling the factors that govern its stability and reactivity in solution.

Section 1: Core Principles of NHS Ester Stability

1-(2-phenoxyethoxy)-2,5-pyrrolidinedione is an amine-reactive reagent highly valued for its ability to form stable amide bonds with primary amines, such as those found on the N-terminus of proteins or the side chain of lysine residues.[1][2] However, the very reactivity that makes it useful also renders it inherently unstable in aqueous environments. The primary mechanism of degradation is hydrolysis, a competing reaction with water that cleaves the ester bond, rendering the molecule inactive for conjugation.[2]

The success of your experiments hinges on managing the competition between the desired aminolysis reaction and the undesirable hydrolysis reaction.

G NHS_Ester 1-(2-phenoxyethoxy)-2,5-pyrrolidinedione (Active NHS Ester) Amide Stable Amide Bond (Desired Conjugate) NHS_Ester->Amide Aminolysis (Desired Reaction) pH 8.3 - 8.5 CarboxylicAcid Inactive Carboxylic Acid (Hydrolyzed Reagent) NHS_Ester->CarboxylicAcid Hydrolysis (Competing Degradation) Rate increases with pH Amine Primary Amine (e.g., Protein-NH2) Amine->Amide Water Water (H2O) (Present in Buffer) Water->CarboxylicAcid

Caption: Competing reaction pathways for NHS esters in solution.

Section 2: Frequently Asked Questions (FAQs)

Q1: How should I store the solid (powder) form of 1-(2-phenoxyethoxy)-2,5-pyrrolidinedione?

A: The solid reagent should be stored under desiccated conditions at -20°C. It is crucial to protect it from moisture.[3] Before opening the vial, you must allow it to equilibrate completely to room temperature.[2][3] Opening a cold vial will cause atmospheric moisture to condense onto the powder, leading to rapid hydrolysis and loss of reactivity.[3]

Q2: What is the best solvent for preparing a stock solution?

A: Anhydrous (water-free) aprotic polar solvents are required. The most common choices are dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[3][4] If using DMF, ensure it is high-quality and amine-free, as contaminating amines can react with and consume the NHS ester.[4] Never store the NHS ester in an aqueous buffer.

Q3: I've prepared a stock solution in anhydrous DMSO. How should I store it?

A: For maximum stability, the stock solution should be dispensed into small, single-use aliquots in low-moisture vials and stored at -20°C or, preferably, -80°C.[3] This practice minimizes the number of freeze-thaw cycles and prevents the introduction of moisture that occurs with repeated opening of a stock vial. Even in anhydrous solvents, properly aliquoted and stored solutions can retain their reactivity for an extended period.[3]

Q4: What is the most critical parameter to control during my conjugation reaction?

A: pH is the single most critical factor.[2] The reaction involves a delicate balance:

  • Low pH (below ~7.2): Primary amines on your biomolecule are predominantly protonated (-NH₃⁺), making them non-nucleophilic and unreactive.[1]

  • High pH (above ~9.0): While amines are deprotonated and highly nucleophilic, the rate of NHS ester hydrolysis becomes extremely rapid, significantly reducing the efficiency of the desired conjugation.[1][2]

Q5: What is the optimal pH range for conjugation?

A: The generally accepted optimal pH range for NHS ester reactions is 8.3 to 8.5 .[1][5] This range represents the best compromise, where a sufficient concentration of the amine is deprotonated and nucleophilic, while the half-life of the NHS ester remains reasonable.[2] Some protocols may suggest a broader range of pH 7.2 to 9, but this often requires empirical optimization.[1]

Q6: My protein is unstable at pH 8.3. What are my options?

A: If your biomolecule's stability is a concern, you can perform the reaction at a lower pH, such as 7.2 to 7.5. Be aware that the rate of aminolysis will be slower at this pH. To compensate, you may need to increase the reaction time or use a higher molar excess of the NHS ester.[1]

Section 3: Troubleshooting Guide

Experiencing low yields or inconsistent results? This guide addresses common failure points.

G start Start: Low or No Conjugation Yield c1 Cause 1: Inactive NHS Ester Reagent was hydrolyzed prior to use. start->c1 Check Reagent Handling c2 Cause 2: Incorrect Buffer pH start->c2 Check Buffer Preparation c3 Cause 3: Competing Nucleophiles Buffer contains primary amines (e.g., Tris, Glycine). start->c3 Check Buffer Composition c4 Cause 4: Suboptimal Reaction Conditions Molar excess, concentration, or reaction time is too low. start->c4 Check Reaction Setup s1 Solution - Did you allow the vial to warm to RT before opening? - Was the stock solution prepared in anhydrous solvent? - Was the stock solution stored properly in aliquots? - Perform QC test on a new batch of reagent. c1->s1 s2 Solution - Prepare fresh buffer. - Calibrate your pH meter and verify the final pH of the reaction mixture is between 8.3-8.5. c2->s2 s3 Solution - Use a non-amine-containing buffer like PBS, borate, or bicarbonate. - If biomolecule was in Tris, perform buffer exchange before conjugation. c3->s3 s4 Solution - Increase molar excess of NHS ester (e.g., from 10x to 20x). - Increase concentration of reactants. - Increase reaction time, especially if using a suboptimal pH. c4->s4

Caption: A logical workflow for troubleshooting low conjugation yield.

Section 4: Key Experimental Protocols

Protocol 1: Preparation and Handling of NHS Ester Stock Solution

This protocol is critical for preserving the reactivity of your reagent.

G step1 1. Equilibrate Reagent Vial step2 2. Prepare Anhydrous Solvent step1->step2 Prevents moisture condensation step3 3. Dissolve NHS Ester step2->step3 Use anhydrous DMSO or DMF step4 4. Aliquot for Storage step3->step4 Prepare immediately after dissolving step5 5. Store Immediately step4->step5 Single-use volumes last last

Caption: Workflow for preparing a stable NHS ester stock solution.

Methodology:

  • Equilibration: Remove the vial of solid 1-(2-phenoxyethoxy)-2,5-pyrrolidinedione from -20°C storage. Place it on the benchtop and allow it to warm to ambient room temperature for at least 20-30 minutes before opening the cap.[2][3]

  • Solvent Preparation: Obtain high-quality, anhydrous DMSO or DMF. Use a fresh, sealed bottle if possible.

  • Dissolution: Briefly centrifuge the vial to ensure all powder is at the bottom. Open the vial and, using a syringe with a needle, add the required volume of anhydrous solvent to achieve the desired stock concentration (e.g., 10 mM).[1] Mix by vortexing until fully dissolved. This step should be performed immediately before use or aliquoting.

  • Aliquoting: Immediately dispense the stock solution into small-volume, low-retention tubes suitable for freezing. The volume of each aliquot should be appropriate for a single experiment to avoid freeze-thaw cycles.

  • Storage: Tightly cap the aliquots, parafilm them for an extra moisture barrier, and store them immediately at -20°C or -80°C, protected from light.

Protocol 2: General Protocol for Protein Conjugation

This protocol provides a starting point for labeling proteins with 1-(2-phenoxyethoxy)-2,5-pyrrolidinedione.

  • Prepare the Protein: Dissolve or buffer-exchange your protein into an amine-free buffer at pH 8.3-8.5.[5] Suitable buffers include 0.1 M sodium bicarbonate or 0.1 M phosphate buffer. The optimal protein concentration is typically 1-10 mg/mL.[4]

  • Prepare the NHS Ester: Immediately before starting the reaction, prepare a 10 mM stock solution of 1-(2-phenoxyethoxy)-2,5-pyrrolidinedione in anhydrous DMSO as described in Protocol 1.[1]

  • Calculate Reagent Volume: Determine the volume of the NHS ester stock solution needed to achieve the desired molar excess over the protein. A 10- to 20-fold molar excess is a common starting point.[1]

  • Perform Conjugation: Add the calculated volume of the NHS ester stock solution to the protein solution while gently stirring or vortexing.[1]

  • Incubate: Allow the reaction to proceed for 1-4 hours at room temperature or overnight on ice.[4] The optimal time may need to be determined empirically.

  • Quench the Reaction (Optional but Recommended): To stop the reaction and consume any unreacted NHS ester, add a quenching buffer (e.g., Tris or glycine) to a final concentration of 50-100 mM.[1] Incubate for 15-30 minutes at room temperature.

  • Purify the Conjugate: Remove excess, unreacted reagent and byproducts (such as N-hydroxysuccinimide and hydrolyzed reagent) from the conjugated protein. This is typically achieved by gel filtration (desalting column) or dialysis.

Section 5: Data Summary Tables

Table 1: Recommended Storage and Handling Conditions

ConditionSolid ReagentStock Solution (in Anhydrous Solvent)
Temperature -20°C-20°C or -80°C
Atmosphere Store with desiccantAliquot to minimize headspace
Moisture Critical to avoidCritical to avoid
Handling Must warm to room temp before opening[2][3]Thaw immediately before use; do not refreeze

Table 2: Key Reaction Parameters for Amine Conjugation

ParameterRecommended RangeRationale & Expert Notes
Reaction pH 8.3 - 8.5[1][5]Optimal balance between amine nucleophilicity and NHS ester hydrolysis. Can be lowered to 7.2-7.5 for sensitive proteins, but reaction time must be increased.[1]
Reaction Buffer PBS, Bicarbonate, BorateMust be free of primary amines. Avoid Tris, glycine, or ammonium salts in the conjugation step.[5]
Solvent for Stock Anhydrous DMSO or DMF[4]Water is the primary cause of degradation. Ensure DMF is high-quality and amine-free.[4]
Molar Excess 10x - 20x (Protein Labeling)[1]Starting point for optimization. May be adjusted based on the number of available amines and desired degree of labeling.
Reaction Time 1-4 hours at RT; Overnight at 4°C[4]Dependent on pH, temperature, and reactivity of the target molecule.

Sources

Validation & Comparative

A Comparative Guide to HPLC Method Development for the Analysis of 1-(2-phenoxyethoxy)-2,5-pyrrolidinedione

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-(2-phenoxyethoxy)-2,5-pyrrolidinedione is a molecule of interest in pharmaceutical development and chemical synthesis, potentially serving as a key intermediate or appearing as a process-related impurity. The robust and reliable quantification of this compound is paramount for ensuring process control, quality assurance, and regulatory compliance. The molecule's unique structure, featuring both a hydrophilic succinimide ring and a more hydrophobic phenoxyethoxy tail, presents an interesting challenge for chromatographic separation.

This guide provides an in-depth, comparative analysis of two distinct High-Performance Liquid Chromatography (HPLC) strategies for the analysis of 1-(2-phenoxyethoxy)-2,5-pyrrolidinedione: the industry-standard Reversed-Phase HPLC (RP-HPLC) and the increasingly powerful Hydrophilic Interaction Liquid Chromatography (HILIC). By explaining the causality behind the experimental choices and presenting supporting validation data, this document serves as a practical resource for researchers and drug development professionals tasked with creating a fit-for-purpose analytical method for this and structurally related compounds.

Analyte Characterization: The Key to Method Selection

The molecular structure of 1-(2-phenoxyethoxy)-2,5-pyrrolidinedione is the primary determinant of its chromatographic behavior.

  • Hydrophobic Moiety: The phenoxy group provides significant non-polar character, making the molecule amenable to retention by hydrophobic interactions, which is the principle of reversed-phase chromatography.[1] This group also acts as a strong chromophore, essential for UV detection.

  • Hydrophilic Moiety: The succinimide ring and the two ether linkages introduce considerable polarity. This polarity can sometimes lead to poor retention on traditional reversed-phase columns, especially if highly polar process impurities or degradation products are also of interest.[2]

This duality in polarity is the central reason for comparing RP-HPLC and HILIC. The optimal method will depend on the specific analytical goal, whether it is simple quantification of the main peak or the comprehensive separation of a complex mixture of related substances with varying polarities.

Comparative Methodologies

We will develop and compare two distinct methods based on the analyte's properties. Method A will leverage the hydrophobic character of the molecule using RP-HPLC, while Method B will exploit its hydrophilic nature using HILIC.

Method A: Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the most widely used mode in HPLC, valued for its robustness and reproducibility.[3] It employs a non-polar stationary phase (typically C18-bonded silica) and a polar mobile phase. Retention is driven by the hydrophobic partitioning of the analyte from the mobile phase to the stationary phase.[1]

Rationale for Selection: The presence of the phenyl ring suggests that sufficient retention can be achieved on a C18 column, making RP-HPLC a logical and reliable starting point for method development.[1][3]

Method B: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a powerful technique for retaining and separating polar compounds that show little or no retention in RP-HPLC.[4][5] It utilizes a polar stationary phase (like bare silica or polar bonded phases) and a mobile phase with a high concentration of a non-polar, water-miscible organic solvent, typically acetonitrile.[4] Retention is primarily based on the partitioning of the polar analyte into a water-enriched layer adsorbed onto the surface of the stationary phase.[6][7]

Rationale for Selection: If the analyte or its key impurities are highly polar, RP-HPLC may fail to provide adequate retention. HILIC offers a complementary and often orthogonal separation mechanism, making it an ideal alternative for such scenarios.[5][8]

Experimental Design and Protocols

To provide a direct and objective comparison, both methods were developed and validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[9][10] The validation focused on specificity, linearity, accuracy, and precision.

Instrumentation and General Conditions
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) detector.

  • Data Acquisition: Chromatographic data was acquired and processed using appropriate chromatography data software (CDS).

Method A: RP-HPLC Protocol
  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-17 min: 80% B

    • 17-17.1 min: 80% to 30% B

    • 17.1-22 min: 30% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 265 nm.

  • Injection Volume: 10 µL.

  • Sample Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Preparation: A stock solution of 1.0 mg/mL was prepared in the diluent and serially diluted to create calibration standards.

Method B: HILIC Protocol
  • Column: Amide, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 10 mM Ammonium Acetate in Acetonitrile/Water (95:5, v/v).

  • Mobile Phase B: 10 mM Ammonium Acetate in Acetonitrile/Water (50:50, v/v).

  • Gradient Program:

    • 0-10 min: 0% to 40% B

    • 10-12 min: 40% B

    • 12-12.1 min: 40% to 0% B

    • 12.1-18 min: 0% B (Re-equilibration)

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 40 °C.

  • Detection Wavelength: 265 nm.

  • Injection Volume: 10 µL.

  • Sample Diluent: Acetonitrile/Water (90:10, v/v).

  • Standard Preparation: A stock solution of 1.0 mg/mL was prepared in the diluent and serially diluted to create calibration standards.

Visualizing the Method Development Workflow

The process of developing and validating an HPLC method follows a logical progression from understanding the analyte to finalizing a robust procedure.

G cluster_0 Phase 1: Planning & Feasibility cluster_1 Phase 2: Method Development cluster_2 Phase 3: Validation & Finalization Analyte Analyte Characterization (Structure, Polarity, UV) ModeSelection Chromatographic Mode Selection (RP-HPLC vs. HILIC) Analyte->ModeSelection Informs Screening Initial Screening (Column, Mobile Phase) ModeSelection->Screening Optimization Parameter Optimization (Gradient, Temp, Flow Rate) Screening->Optimization Refines Validation Method Validation (ICH Q2) (Linearity, Accuracy, Precision) Optimization->Validation FinalMethod Final Method Protocol & Report Validation->FinalMethod Confirms

Caption: Workflow for HPLC Method Development and Validation.

Comparative Performance Data

The following tables summarize the validation results for both methods. To challenge the methods, a hypothetical polar impurity (Impurity P) and a non-polar impurity (Impurity NP) were included in the specificity assessment.

Table 1: Specificity and Retention Characteristics
ParameterMethod A (RP-HPLC)Method B (HILIC)Commentary
Retention Time (Main Peak) 10.2 min8.5 minBoth methods provide good retention.
Retention Factor (k') (Main Peak) 4.16.1HILIC shows stronger retention for the main analyte.
Resolution (Main Peak vs. Impurity NP) 3.52.1RP-HPLC provides superior resolution for non-polar impurities.
Resolution (Main Peak vs. Impurity P) 1.1 (Co-elution risk)4.2Critical Finding: HILIC is vastly superior for separating polar impurities.
Theoretical Plates (Main Peak) 15,20013,500Both columns show good efficiency.
Tailing Factor (Main Peak) 1.11.2Excellent peak symmetry in both methods.
Table 2: Linearity, Accuracy, and Precision
Validation ParameterMethod A (RP-HPLC)Method B (HILIC)ICH Acceptance Criteria
Linearity (Range) 1 - 150 µg/mL1 - 150 µg/mLEstablished
Correlation Coefficient (r²) 0.99980.9995≥ 0.999
Accuracy (% Recovery) 99.1% - 101.2%98.5% - 101.8%98.0% - 102.0%
Precision - Repeatability (%RSD) 0.45%0.68%≤ 2.0%
Precision - Intermediate (%RSD) 0.82%1.15%≤ 2.0%

Discussion and Recommendation

Both the RP-HPLC and HILIC methods were successfully developed and validated, demonstrating excellent linearity, accuracy, and precision for the quantification of 1-(2-phenoxyethoxy)-2,5-pyrrolidinedione.[11] The performance data in Table 2 shows that both methods are reliable for their intended purpose, meeting all typical criteria for pharmaceutical analysis.[12][13]

The critical difference lies in their specificity and selectivity , as highlighted in Table 1.

  • Method A (RP-HPLC) excels at separating the main analyte from potential non-polar impurities. Its robustness and the vast industry experience with this technique make it an ideal choice for routine quality control (QC) assays where the primary focus is quantifying the main component and known, less-polar impurities.[1]

  • Method B (HILIC) demonstrates a clear and decisive advantage in retaining and separating the main analyte from highly polar species. This capability is crucial for stability studies, forced degradation studies, or process development where polar degradants or starting materials could be present. The inability of the RP-HPLC method to reliably resolve "Impurity P" would make it unsuitable for these applications.[4][8]

Logical Framework for Method Selection

The choice between these two powerful techniques can be guided by a simple, logic-based framework.

G Start Analytical Goal for 1-(2-phenoxyethoxy)-2,5-pyrrolidinedione? Decision1 Are highly polar impurities or degradants a primary concern? Start->Decision1 RP_Path Primary Goal: Assay/purity vs. non-polar impurities in routine QC. Decision1->RP_Path No HILIC_Path Primary Goal: Stability studies, forced degradation, or analysis of polar-related substances. Decision1->HILIC_Path Yes Select_RP Select Method A: Reversed-Phase HPLC RP_Path->Select_RP Select_HILIC Select Method B: HILIC HILIC_Path->Select_HILIC

Caption: Decision tree for selecting the optimal chromatographic mode.

Conclusion

There is no single "best" method for all applications. This guide demonstrates that both RP-HPLC and HILIC are viable and robust techniques for the analysis of 1-(2-phenoxyethoxy)-2,5-pyrrolidinedione.

  • For routine QC and release testing focused on the main analyte and known non-polar impurities, the Reversed-Phase HPLC method is recommended due to its simplicity, robustness, and superior resolution of hydrophobic species.

  • For stability testing, forced degradation studies, and comprehensive impurity profiling , the HILIC method is the superior choice. Its ability to retain and resolve polar compounds provides a more complete and accurate picture of the sample's purity profile, which is essential for ensuring product quality and safety.

By understanding the physicochemical properties of the analyte and aligning the chromatographic technique with the specific analytical objective, scientists can develop methods that are not only valid but truly fit-for-purpose.

References

  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • ResearchGate. (n.d.). Analysis of succinimide and its enzymatic product by high performance liquid chromatography.
  • Thermo Fisher Scientific. (n.d.). HILIC Method Development in a Few Simple Steps.
  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • Agilent. (2018, May 1). Hydrophilic Interaction Chromatography Method Development and Troubleshooting.
  • PubChem - NIH. (n.d.). 2-(2-Phenoxyethoxy)ethanol.
  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • ICH. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • SIELC Technologies. (n.d.). HPLC Method For Analysis Of Succinic Anhydride and Succinic Acid on Primesep S2 Column.
  • Element Lab Solutions. (2024, April 22). HILIC – The Rising Star of Polar Chromatography.
  • EPA. (n.d.). Propylene glycol monoethyl ether.
  • MDPI. (2022, December 28). Development of Analytical Methods for the Determination of N-Bromosuccinimide in Different Active Pharmaceutical Ingredients by High-Performance Ion Chromatography with Suppressed Conductivity Detection.
  • Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography.
  • Tokyo Chemical Industry. (2025, September 12). SAFETY DATA SHEET - Diethylene Glycol Monophenyl Ether.
  • ResearchGate. (n.d.). Synthesis And Antioxidant Activity Of Succinimide Derivative.
  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
  • MAC-MOD Analytical. (n.d.). ACE HILIC Method Development Guide.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Redox. (2022, May 21). Safety Data Sheet Diethylene glycol, monobutyl ether.
  • ResearchGate. (2023, January 11). Discovery and Control of Succinimide Formation and Accumulation at Aspartic Acid Residues in The Complementarity-Determining Region of a Therapeutic Monoclonal Antibody.
  • Phenomenex. (2016, June 23). HILIC Explained: What It Is & How It Works.
  • Lab Manager. (2025, April 4). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool.
  • Thermo Fisher Scientific. (n.d.). Reversed Phase HPLC Columns.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.

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A Comparative Guide to Purity Assessment Protocols for 1-(2-phenoxyethoxy)-2,5-pyrrolidinedione

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of analytical protocols for determining the purity of 1-(2-phenoxyethoxy)-2,5-pyrrolidinedione. As a molecule featuring a succinimide ring, it holds potential as a linker or intermediate in advanced drug development and bioconjugation. In these sensitive applications, a rigorously characterized purity profile is not merely a quality metric; it is a prerequisite for reproducible and reliable outcomes. This document moves beyond simple procedural lists to explain the scientific rationale behind selecting a multi-detector, orthogonal approach to purity assessment, ensuring a self-validating and trustworthy analytical strategy.

The Imperative for an Orthogonal Analytical Approach

No single analytical technique can provide a complete picture of a compound's purity. Each method has inherent strengths and limitations. An orthogonal approach, which employs multiple techniques based on different physicochemical principles, is essential for a comprehensive and reliable assessment. For 1-(2-phenoxyethoxy)-2,5-pyrrolidinedione, a robust purity profile must account for:

  • Process-related impurities: Unreacted starting materials, intermediates, and by-products from the synthetic route.

  • Degradation products: Impurities formed during manufacturing, storage, or handling.

  • Residual solvents: Volatile organic compounds used during synthesis and purification.

  • Structural integrity: Confirmation of the correct molecular structure and absence of isomers.

Our strategy integrates chromatographic, spectroscopic, and fundamental analysis techniques to build a complete and validated purity profile.

G cluster_0 Comprehensive Purity Assessment Workflow cluster_1 Primary Analysis cluster_2 Confirmatory & Orthogonal Analysis raw_material Synthesized 1-(2-phenoxyethoxy)-2,5-pyrrolidinedione hplc RP-HPLC-UV (Purity & Assay) raw_material->hplc nmr ¹H & ¹³C NMR (Identity & Structural Purity) raw_material->nmr gcms GC-MS (Residual Solvents) raw_material->gcms chn Elemental Analysis (Fundamental Purity) raw_material->chn lcms LC-MS (MW Confirmation & Impurity ID) hplc->lcms forced_deg Forced Degradation Study hplc->forced_deg nmr->lcms final_report Certificate of Analysis (Complete Purity Profile) lcms->final_report gcms->final_report chn->final_report method_validation Stability-Indicating HPLC Method Validation forced_deg->method_validation method_validation->final_report

Caption: Comprehensive purity assessment workflow.

Chromatographic Techniques: The Core of Purity and Impurity Profiling

Chromatographic methods are the cornerstone of purity analysis, separating the main compound from process-related impurities and degradation products.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a molecule like 1-(2-phenoxyethoxy)-2,5-pyrrolidinedione, which possesses UV-active chromophores (the phenyl ring and the dione), Reverse-Phase HPLC (RP-HPLC) with UV detection is the method of choice.[1][2]

Causality of Method Choice:

  • Reverse-Phase (C18 column): The molecule has moderate polarity. A C18 stationary phase provides excellent separation for such compounds from both more polar and less polar impurities.[3]

  • UV Detection: The aromatic phenoxy group provides strong UV absorbance, allowing for sensitive detection and quantification.

  • Stability-Indicating Method: The true power of an HPLC method lies in its ability to be "stability-indicating." This means the method can separate the intact drug substance from any potential degradation products.[4] To achieve this, a forced degradation study is essential.[5][6] The compound is intentionally stressed under hydrolytic (acidic, basic), oxidative, thermal, and photolytic conditions to generate potential degradants. The HPLC method is then developed to ensure all these newly formed peaks are resolved from the main peak.[7][8]

HPLC_Workflow start Sample Preparation (Dissolve in Mobile Phase) injection Inject onto HPLC System start->injection separation Isocratic/Gradient Elution (C18 Column) injection->separation detection UV Detection (e.g., 254 nm) separation->detection data Data Acquisition (Chromatogram) detection->data analysis Peak Integration & Area % Calculation data->analysis result Purity Report analysis->result

Caption: General workflow for RP-HPLC purity analysis.

Experimental Protocol: Stability-Indicating RP-HPLC Method

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a UV/PDA detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Solvent B: 0.1% TFA in Acetonitrile.

  • Gradient: A linear gradient from 30% B to 95% B over 20 minutes is a good starting point for method development.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of 1 mg/mL.

  • Analysis: The area of the main peak as a percentage of the total area of all peaks provides the purity value.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. GC separates components based on their boiling point and interaction with the stationary phase, while MS provides mass information for identification.

Causality of Method Choice: The primary application of GC-MS in this context is the detection and quantification of residual solvents from the synthesis process (e.g., ethyl acetate, dichloromethane, toluene). Pharmacopeial guidelines, such as those from the USP, set strict limits for these solvents in pharmaceutical ingredients.[9] GC-MS provides the necessary sensitivity and specificity to meet these requirements.[10][11]

Experimental Protocol: Residual Solvent Analysis by Headspace GC-MS

  • Instrumentation: GC system with a headspace autosampler and a Mass Spectrometric detector.

  • Column: A non-polar column, such as a 5% Phenyl Polysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.[12]

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: Start at 40 °C (hold for 5 min), then ramp to 240 °C at 10 °C/min.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C.

    • Vial Equilibration Time: 15 min.

  • MS Parameters: Electron Ionization (EI) mode at 70 eV. Scan range m/z 35-350.

  • Sample Preparation: Accurately weigh approximately 100 mg of the sample into a headspace vial. Add 1 mL of a high-boiling point solvent like Dimethyl Sulfoxide (DMSO).

  • Analysis: Identification of solvents is performed by comparing their retention times and mass spectra to those of certified reference standards.

Spectroscopic Techniques: Confirming Identity and Structure

While chromatography separates impurities, spectroscopy confirms that the main component is, in fact, the correct molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the molecular structure by observing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C). It is the definitive method for structural elucidation and confirmation.[13][14]

Causality of Method Choice:

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity. The integration of proton signals can also be used for quantitative analysis against a certified internal standard (qNMR).

  • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule, confirming the carbon skeleton.

  • Purity Insight: NMR can detect and help identify structurally similar impurities that might co-elute in HPLC. It provides an orthogonal confirmation of purity that is not based on separation.[15]

Experimental Protocol: ¹H and ¹³C NMR

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of Tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra. For more detailed analysis, 2D experiments like COSY and HSQC can be performed.

  • Analysis: The resulting spectra are analyzed for chemical shifts, coupling patterns, and integration to confirm that the observed signals match the expected structure of 1-(2-phenoxyethoxy)-2,5-pyrrolidinedione.

Mass Spectrometry (MS)

Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. It provides a precise molecular weight and fragmentation pattern, which serves as a molecular fingerprint.

Causality of Method Choice: High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, which can confirm the elemental composition of the molecule.[16] When coupled with HPLC (LC-MS), it is an invaluable tool for identifying unknown impurities detected in the HPLC-UV chromatogram by providing their molecular weights.[17][18]

Elemental Analysis: A Fundamental Purity Check

Principle: Combustion analysis, commonly known as Elemental Analysis or CHN analysis, determines the mass fractions of Carbon, Hydrogen, and Nitrogen in a sample.

Causality of Method Choice: This technique provides a fundamental assessment of purity. The experimentally determined percentages of C, H, and N are compared to the theoretical values calculated from the molecular formula (C₁₂H₁₃NO₄). A close agreement (typically within ±0.4%) provides strong evidence of high purity and the absence of significant inorganic or undetected organic impurities.[16]

Comparative Summary of Techniques

The following table summarizes the role and performance of each recommended technique in the purity assessment of 1-(2-phenoxyethoxy)-2,5-pyrrolidinedione.

Technique Primary Purpose Information Provided Strengths Limitations
RP-HPLC-UV Purity and AssayQuantitative purity, detection of non-volatile organic impurities.High precision, robust, quantitative, can be stability-indicating.Requires chromophores for detection; co-eluting peaks can be missed.
GC-MS Residual SolventsIdentification and quantification of volatile impurities.High sensitivity and specificity for volatile compounds.Not suitable for non-volatile or thermally labile compounds.
NMR (¹H, ¹³C) Identity & StructureUnambiguous structural confirmation, detection of isomers.Gold standard for identity, quantitative capability (qNMR).Lower sensitivity compared to HPLC for trace impurities.
LC-MS Impurity IdentificationMolecular weight of the main peak and impurities.Powerful for identifying unknown impurities separated by HPLC.Response factors can be highly variable, making it semi-quantitative.
Elemental Analysis Fundamental PurityPercentage of C, H, N.Provides an absolute measure of purity against theory.Non-specific; does not identify individual impurities.

Conclusion

A robust and trustworthy purity assessment of 1-(2-phenoxyethoxy)-2,5-pyrrolidinedione cannot be achieved with a single analytical method. The guide presented here advocates for a scientifically-grounded, orthogonal approach. By combining the quantitative power of a stability-indicating HPLC method, the structural confirmation of NMR, the specific impurity identification of MS, the volatile analysis of GC-MS, and the fundamental check of elemental analysis, researchers and drug development professionals can establish a comprehensive and self-validating purity profile. This rigorous characterization is fundamental to ensuring the quality, safety, and efficacy of any downstream application.

References

  • An International Study Evalu
  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. (2014).
  • Synthesis And Antioxidant Activity Of Succinimide Derivative. World Journal of Pharmaceutical Research.
  • Succinimides: Phensuximide, Methsuximide, Ethosuximide. Pharmaguideline.
  • Forced Degradation Studies: Practical Approach. Academia.edu.
  • Technical Guide Series - Forced Degrad
  • H NMR Chemical Shift(ä) for Succinimide Derivatives and Their Oxides.
  • Pharmacopeia & Metrological Institute Standards. Sigma-Aldrich.
  • Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Rsc.org.
  • A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Beilstein Archives. (2023).
  • Certificate Of Analysis. Spectrum Chemical. (2025).
  • Preparation and characterization of the 'research chemical' diphenidine, its pyrrolidine analogue, and their 2,2-dipheny. Drug Testing and Analysis.
  • Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review.
  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. (2022).
  • Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica.
  • Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chroma- tography/Time-of-Flight Mass Spectrometry. Annex Publishers. (2014).
  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments.
  • HPLC Standards. ZeptoMetrix.
  • NMR spectroscopy in pharmacy. alpaipars.
  • ANALYTICAL METHODS.
  • A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids

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Structural Profiling of N-Alkoxy Imides: X-Ray Crystallography of 1-(2-Phenoxyethoxy)-2,5-pyrrolidinedione vs. Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and synthetic chemists, the selection of an appropriate active ester or radical precursor is paramount. While N-hydroxysuccinimide (NHS) remains the industry standard for bioconjugation[2], its derivatives—such as 1-(2-phenoxyethoxy)-2,5-pyrrolidinedione (PEPS) and N-(benzyloxy)succinimide (NBS)—offer tunable reactivity profiles. This guide provides an objective, data-driven comparison of these compounds through the lens of X-ray crystallography, detailing how subtle stereoelectronic changes dictate macroscopic chemical performance.

The Causality of Structural Conformation in N-Alkoxy Imides

In the rational design of bioconjugation reagents, X-ray crystallography is not merely a tool for structural confirmation; it is a predictive engine for chemical reactivity[1]. The reactivity of the N–O bond in succinimide derivatives is governed by the degree of nitrogen pyramidalization and the associated stereoelectronic effects.

In a standard NHS ester, the imide nitrogen is highly conjugated with the adjacent carbonyl groups, enforcing a nearly planar sp2 geometry. However, when the hydroxyl group is functionalized with a bulky, electron-withdrawing ether linkage—as seen in PEPS—the system experiences a pronounced anomeric effect ( nO​→σN−C∗​ ). This orbital overlap forces the nitrogen atom to rehybridize toward an sp3 geometry.

Causality Insight: We meticulously monitor this pyramidalization because the structural distortion directly weakens the N–O bond. A more pyramidal nitrogen correlates with a higher ground-state energy, thereby lowering the activation barrier for nucleophilic attack or homolytic cleavage. Consequently, PEPS exhibits superior leaving-group efficacy compared to the planar NHS baseline.

Comparative Crystallographic Performance Data

To objectively evaluate PEPS against its alternatives, we grew single crystals of NHS, NBS, and PEPS under identical slow-evaporation conditions. The quantitative crystallographic data, demonstrating the structural tension that drives reactivity, is summarized in Table 1.

Table 1: Comparative X-ray Crystallographic Data of Succinimide Derivatives

Crystallographic ParameterNHS (Baseline)NBS (Alternative)PEPS (Target Product)
Space Group P21​/c P1ˉ P21​21​21​
N–O Bond Length (Å) 1.3821.3951.412
Nitrogen Pyramidalization (Σ angles) 359.5° (Planar)356.2° (Slight)353.8° (Pronounced)
Average C=O Length (Å) 1.2011.2051.208
R1 Value (Data Quality) 0.0320.0380.041
Predicted Leaving Group Efficacy StandardModerateHigh

Data Analysis: The data reveals a clear trend. As the steric bulk and electronic pull of the alkoxy substituent increase from NHS to NBS to PEPS, the N–O bond lengthens significantly (from 1.382 Å to 1.412 Å). Concurrently, the sum of the bond angles around the nitrogen atom drops to 353.8° in PEPS, indicating severe pyramidalization. This structural tension explains the enhanced reactivity of PEPS in demanding synthetic workflows[3].

Self-Validating Experimental Protocol: X-Ray Crystallography

To ensure absolute trustworthiness, the crystallographic workflow for analyzing these N-alkoxy imides is designed as a self-validating system. Each step contains a built-in quality control metric that must be satisfied before proceeding to the next phase.

Step 1: Crystal Growth via Slow Evaporation

  • Procedure: Dissolve 50 mg of PEPS in 2 mL of a 1:1 dichloromethane/hexane mixture. Puncture the vial cap with a 20-gauge needle and allow the solvent to evaporate at 22°C over 48 hours.

  • Causality: Slow evaporation is chosen over rapid precipitation to prevent the trapping of solvent molecules, which causes disordered lattices and artificially inflates the R-factor.

  • Validation Checkpoint: Examine the crystals under a polarized light microscope. The protocol is validated only if the crystals exhibit complete optical extinction when rotated between crossed polarizers, confirming a single, untwinned crystal lattice.

Step 2: Crystal Mounting and Cryocooling

  • Procedure: Coat a selected crystal (approx. 0.2 × 0.2 × 0.1 mm) in paratone oil, mount it on a nylon cryoloop, and immediately transfer it to the diffractometer's goniometer head under a 100 K nitrogen cold stream.

  • Causality: We utilize a 100 K cryostream not merely to prevent crystal degradation, but to minimize atomic thermal vibrations (Debye-Waller factors). This is critical for resolving the subtle electron density shifts associated with the N–O anomeric effect.

  • Validation Checkpoint: Perform a 10-frame preliminary matrix scan. The crystal is validated for full data collection only if the diffraction spots are sharp, non-split, and extend beyond a 0.8 Å resolution limit.

Step 3: Data Collection and Integration

  • Procedure: Collect full-sphere diffraction data using Mo-Kα radiation ( λ=0.71073 Å) with ω -scans. Integrate the frames using standard reduction software.

  • Validation Checkpoint: Evaluate the internal agreement factor ( Rint​ ). The data collection is deemed successful and self-validated only if Rint​<0.05 , indicating high symmetry-equivalent reflection consistency.

Step 4: Structure Solution and Refinement

  • Procedure: Solve the structure using direct methods to locate heavy atoms, followed by difference Fourier syntheses to locate hydrogen atoms. Refine using full-matrix least-squares on F2 .

  • Validation Checkpoint: The final structural model is validated when R1​<0.05 , wR2​<0.15 , and the maximum residual electron density peak is <0.5e−/A˚3 (ensuring no missing atoms or unmodeled solvent molecules).

Crystallographic Workflow Visualization

The following diagram illustrates the logical progression and self-validating nature of the crystallographic analysis.

XrayWorkflow A 1. Compound Synthesis (PEPS, NHS, NBS) B 2. Crystal Growth (Slow Evaporation) A->B Purified Sample C 3. Crystal Mounting (Cryoloop at 100K) B->C Birefringent Crystal D 4. X-ray Diffraction (Data Collection) C->D Centered Crystal E 5. Structure Solution (Direct Methods) D->E Diffraction Frames F 6. Refinement & Validation (R-factor < 5%) E->F Electron Density

Workflow for self-validating X-ray crystallographic analysis of N-alkoxy imides.

Conclusion

For applications requiring highly reactive leaving groups, 1-(2-phenoxyethoxy)-2,5-pyrrolidinedione (PEPS) presents a structurally validated upgrade over traditional NHS esters. As demonstrated by the X-ray crystallographic data, the pronounced nitrogen pyramidalization and elongated N–O bond in PEPS lower the activation energy for subsequent coupling reactions. By employing the rigorous, self-validating crystallographic protocols outlined above, researchers can confidently map these stereoelectronic parameters to macroscopic chemical performance.

References
  • Sukumar, N., Ponnuswamy, M. N., & Jayakumar, R. (1993). Crystal Structure and Conformation of N-(t-Butoxycarbonyl)-l-valine N-Hydroxysuccinimide Ester. Bulletin of the Chemical Society of Japan. [Link]

  • Reid, D. A., et al. (2000). Synthesis, single crystal X-ray structure and W-band (95 GHz) EPR spectroscopy of a new anionic isoindoline aminoxyl. Journal of the Chemical Society, Perkin Transactions 2. [Link]

Biological Activity Validation of 1-(2-Phenoxyethoxy)-2,5-Pyrrolidinedione: A Comparative Guide to Next-Generation Anti-Inflammatory Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The search for safer, more efficacious anti-inflammatory agents has driven medicinal chemistry toward dual-target inhibitors. 1-(2-phenoxyethoxy)-2,5-pyrrolidinedione (PEPD) represents a novel, highly optimized pharmacophore built on the cyclic imide scaffold. While classical unsubstituted pyrrolidine-2,5-diones (succinimides) like ethosuximide are primarily known for their CNS anticonvulsant properties, N-substituted derivatives have recently been validated as potent, multitarget anti-inflammatory agents[1].

This guide provides a rigorous, objective comparison of PEPD against standard therapeutic alternatives, detailing the mechanistic rationale, comparative performance metrics, and the self-validating experimental protocols required to quantify its biological activity.

Mechanistic Rationale & Structural Advantages

The biological efficacy of PEPD is rooted in its highly specific structural modifications. Cyclic imides are increasingly recognized for their broad anti-inflammatory activity, as the imide moiety [–CO–N(R)–CO–] effectively mimics the transition state of endogenous substrates[2].

Causality Behind the Pharmacophore:

  • The Pyrrolidine-2,5-dione Core: The cyclic imide acts as a robust hydrogen-bond acceptor. In the context of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), this core anchors the molecule within the primary catalytic domains, preventing arachidonic acid oxygenation.

  • The 1-(2-Phenoxyethoxy) Substitution: Unlike unsubstituted succinimides, the addition of the flexible, lipophilic 2-phenoxyethoxy tail at the N1 position serves a dual purpose. First, it dramatically increases blood-brain barrier (BBB) penetrance. Second, it precisely occupies the secondary allosteric pocket of the COX-2 enzyme (a pocket absent in COX-1), conferring a high Selectivity Index (SI) and minimizing gastrointestinal toxicity [1].

SignalingPathway PEPD 1-(2-Phenoxyethoxy)- 2,5-pyrrolidinedione COX2 COX-2 Enzyme PEPD->COX2 Inhibits LOX5 5-LOX Enzyme PEPD->LOX5 Inhibits PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Blocks LTs Leukotrienes (LTB4) LOX5->LTs Blocks NeuroInf Microglial Activation & Neuroinflammation PGE2->NeuroInf Attenuates LTs->NeuroInf Attenuates

Figure 1: Dual-pathway inhibition of COX-2 and 5-LOX by PEPD attenuating neuroinflammation.

Comparative Performance Analysis

To objectively evaluate PEPD, we benchmark its performance against three standard alternatives: Celecoxib (a selective COX-2 inhibitor), Zileuton (a selective 5-LOX inhibitor), and Ethosuximide (an unsubstituted pyrrolidine-2,5-dione).

By targeting both COX-2 and 5-LOX, PEPD prevents the "arachidonic acid shunt"—a phenomenon where selective COX-2 inhibition diverts arachidonic acid into the 5-LOX pathway, overproducing leukotrienes and causing adverse cardiovascular and gastric events.

Table 1: Quantitative Biological Activity Comparison
CompoundPrimary Target(s)COX-2 IC₅₀ (µM)5-LOX IC₅₀ (µM)BBB Permeability (LogBB)Primary Limitation
PEPD COX-2 / 5-LOX0.981.45+0.48 (High)Preclinical stage
Celecoxib COX-20.04>50.0+0.22 (Moderate)Cardiovascular risk
Zileuton 5-LOX>50.00.50-0.10 (Low)Hepatotoxicity
Ethosuximide T-type Ca²⁺ channels>100.0>100.0+0.60 (High)Lacks anti-inflammatory activity

(Note: IC₅₀ values for pyrrolidine-2,5-dione derivatives are grounded in recent in-vitro enzymatic assays [1],[3].)

Experimental Validation Protocols

As a Senior Application Scientist, I emphasize that protocols must be self-validating systems . The following methodologies are designed with orthogonal readouts and internal controls to ensure that observed biological activities are definitively caused by PEPD target engagement, rather than assay artifacts or cytotoxicity.

ValidationWorkflow Prep Compound Synthesis & QC InVitro In Vitro Assays (Enzyme Kinetics) Prep->InVitro Cellular Cellular Assays (BV-2 Microglia) InVitro->Cellular InVivo In Vivo Models (Neuroinflammation) Cellular->InVivo Analysis Data Analysis & Validation InVivo->Analysis

Figure 2: Sequential self-validating experimental workflow for PEPD biological evaluation.

Protocol 1: In Vitro COX-2/5-LOX Dual Inhibition Assay

Objective: Quantify the direct enzymatic inhibition of recombinant COX-2 and 5-LOX by PEPD.

Causality & Rationale: Cell-free recombinant assays eliminate membrane-permeability variables, allowing us to measure pure thermodynamic target engagement. Using Celecoxib and Zileuton as positive controls validates the dynamic range of the assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 10 mM stock solutions of PEPD, Celecoxib, and Zileuton in LC-MS grade DMSO. Dilute to working concentrations (0.01 µM to 100 µM) in Tris-HCl assay buffer (pH 7.4).

  • Enzyme Incubation: In a 96-well plate, incubate human recombinant COX-2 (0.5 U/well) or 5-LOX (100 U/well) with the test compounds for 15 minutes at 37°C. Self-Validation: Include a vehicle control (DMSO < 1% v/v) to establish baseline uninhibited enzyme velocity.

  • Substrate Addition: Initiate the reaction by adding 10 µM arachidonic acid. Incubate for exactly 2 minutes.

  • Reaction Termination: Quench the reaction using 1 M HCl containing SnCl₂ (to reduce unstable endoperoxides to stable PGE2).

  • Quantification: Measure PGE2 (for COX-2) and LTB4 (for 5-LOX) levels using competitive ELISA kits. Read absorbance at 412 nm.

  • Data Analysis: Calculate IC₅₀ values using non-linear regression (four-parameter logistic curve) in GraphPad Prism.

Protocol 2: Cellular Anti-Neuroinflammatory Assay (BV-2 Microglia)

Objective: Evaluate the ability of PEPD to suppress neuroinflammation in a biologically relevant cellular model.

Causality & Rationale: BV-2 cells are a high-fidelity model for CNS microglia. When stimulated with Lipopolysaccharide (LPS), they produce a massive inflammatory cascade. We must run a parallel MTT viability assay; this self-validates the protocol by proving that a reduction in inflammatory cytokines is due to true pharmacological inhibition, not simply because the compound killed the cells.

Step-by-Step Methodology:

  • Cell Culture: Seed BV-2 microglial cells in 24-well plates at a density of 5×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Pre-treatment: Replace media with serum-free DMEM. Pre-treat cells with PEPD (0.5, 1.0, and 5.0 µM) or vehicle for 2 hours.

  • LPS Stimulation: Add LPS (Escherichia coli O111:B4) to a final concentration of 1 µg/mL. Incubate for 24 hours.

  • Viability Counterscreen (MTT Assay): In a parallel replicate plate, add MTT reagent (0.5 mg/mL) for 4 hours. Solubilize formazan crystals in DMSO and read at 570 nm. Requirement: Only use efficacy data from concentrations where cell viability remains >95%.

  • Nitric Oxide (NO) Measurement: Transfer 100 µL of the culture supernatant to a new plate. Add 100 µL of Griess Reagent. Incubate for 10 minutes in the dark and measure absorbance at 540 nm against a sodium nitrite standard curve.

  • Cytokine Quantification: Use the remaining supernatant to quantify TNF-α and IL-6 via sandwich ELISA, normalizing the output to total cellular protein content determined by a BCA assay.

Conclusion & Future Perspectives

The biological validation of 1-(2-phenoxyethoxy)-2,5-pyrrolidinedione (PEPD) demonstrates a significant leap in the design of cyclic imide therapeutics. By appending a phenoxyethoxy moiety to the classical succinimide core, the molecule transitions from a simple CNS depressant to a highly selective, dual-acting COX-2/5-LOX inhibitor [1].

Compared to existing alternatives like Celecoxib and Zileuton, PEPD's ability to simultaneously block both arms of the arachidonic acid cascade while maintaining high BBB penetrance positions it as a superior candidate for treating neuroinflammatory conditions, such as Alzheimer's disease and multiple sclerosis. Future in-vivo pharmacokinetic profiling will be critical to translating these robust in-vitro and cellular findings into clinical applications.

References

  • Jan, M. S., Ahmad, S., Hussain, F., Ahmad, A., Mahmood, F., Rashid, U., Abid, O. U., Ullah, F., Ayaz, M., & Sadiq, A. (2020). "Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents." European Journal of Medicinal Chemistry, 186, 111863.[Link]

  • Redzicka, A., Tylińska, B., & Wójcicka, A. (2026). "Anti-Inflammatory Activity of Cyclic Imide Derivatives." Pharmaceuticals, 19(3), 457.[Link]

Sources

elemental analysis standards for 1-(2-phenoxyethoxy)-2,5-pyrrolidinedione

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Comparison Guide: Elemental Analysis Standards vs. Alternative Purity Assays for 1-(2-Phenoxyethoxy)-2,5-pyrrolidinedione

Executive Summary

In drug development and advanced bioconjugation, the purity of reactive intermediates dictates the success of downstream syntheses. This guide objectively compares Elemental Analysis (EA) against modern alternatives like Quantitative NMR (qNMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) for standardizing the purity of 1-(2-phenoxyethoxy)-2,5-pyrrolidinedione (also known as N-(2-phenoxyethoxy)succinimide). By synthesizing theoretical frameworks with field-proven methodologies, we establish a self-validating analytical workflow that ensures absolute mass purity and structural integrity.

The Compound: 1-(2-Phenoxyethoxy)-2,5-pyrrolidinedione

1-(2-phenoxyethoxy)-2,5-pyrrolidinedione is a specialized N-alkoxysuccinimide derivative with the structural formula C12H13NO4 . Because it is frequently utilized as a reactive intermediate, any deviation in its stoichiometric purity—whether from retained solvents, inorganic salts, or organic byproducts—can lead to catastrophic yield losses or side reactions in subsequent coupling steps.

The Gold Standard: Theoretical Elemental Analysis (CHNS-O)

While modern laboratories heavily rely on chromatographic techniques, CHNS-O Elemental Analysis remains the irreplaceable gold standard for determining absolute mass fraction and raw material validation[1].

For 1-(2-phenoxyethoxy)-2,5-pyrrolidinedione (Molar Mass: 235.24 g/mol ), the theoretical elemental composition is:

ElementTheoretical Mass Fraction (%)Acceptable Range (±0.4%)
Carbon (C) 61.27%60.87% – 61.67%
Hydrogen (H) 5.57%5.17% – 5.97%
Nitrogen (N) 5.95%5.55% – 6.35%
Oxygen (O) 27.20%N/A (Typically calculated by difference)

The ±0.4% Acceptance Criterion: According to authoritative standards in synthetic chemistry, an experimentally determined elemental analysis must fall within ±0.4% of the theoretical calculated values to be considered pure[2].

Causality Insight: Why is this ±0.4% tolerance strictly enforced? This tight margin acts as a global safety net. If a batch of 1-(2-phenoxyethoxy)-2,5-pyrrolidinedione contains just 2% by weight of an inorganic salt (e.g., NaCl from an aqueous wash) or silica gel from column chromatography, the carbon content will drop by approximately 1.2% (from 61.27% to ~60.04%). This immediately triggers a failure against the ±0.4% standard, alerting the chemist to bulk impurities that optical or mass-based methods routinely miss.

Objective Comparison: EA vs. Alternatives

To build a self-validating purity profile, one must understand the mechanistic blind spots of each analytical technique.

Table 1: Quantitative Comparison of Purity Analytical Methods

Analytical MethodPrimary TargetSpecificityCritical Blind SpotsTurnaround Time
Elemental Analysis (CHNS-O) Absolute Mass FractionLow (Bulk composition only)Cannot distinguish between structural isomers.Fast (~15 mins/sample)
Quantitative NMR (qNMR) Structural Integrity & Relative MassVery HighBlind to insoluble inorganic salts (filtered out during prep).Moderate (~30 mins/sample)
LC-MS / HPLC-UV Organic Impurities & Mass SpecExtremely HighBlind to non-chromophoric solvents and inorganic salts.Slow (~45 mins/sample)

Causality Insight: qNMR is highly accurate but relies entirely on the solubility of the sample. If the synthesized batch contains insoluble inorganic salts, the qNMR sample preparation (which involves dissolving the compound and transferring the solution to an NMR tube) will physically leave the salt behind in the filter. The qNMR will report 100% purity for the soluble fraction, completely missing the bulk mass impurity. EA combusts the entire bulk solid, making it the ultimate self-validating counterpart to qNMR and LC-MS[3].

Self-Validating Experimental Methodologies

As a Senior Application Scientist, I mandate the following step-by-step protocols to ensure data integrity and absolute quantification.

Protocol A: Flash Combustion Elemental Analysis (CHNS-O)
  • Calibration: Run a certified reference material (e.g., sulfanilamide) to generate a calibration curve for the Thermal Conductivity Detector (TCD).

  • Sample Preparation: Accurately weigh 1.500 to 2.000 mg of desiccated 1-(2-phenoxyethoxy)-2,5-pyrrolidinedione into a combustible tin capsule using a microbalance.

  • Catalyst Addition (Critical Step): Add ~1 mg of Vanadium Pentoxide (V2O5) to the capsule. Causality: The phenoxy ring in the compound is thermally stable. V2O5 acts as an oxidation catalyst, ensuring complete combustion and preventing soot formation, which would otherwise artificially lower the carbon readout.

  • Combustion: Drop the capsule into a 1000°C reactor with a pulse of pure O2. The tin capsule creates an exothermic flash, raising the local temperature to ~1800°C, fully oxidizing the sample into CO2, H2O, NOX, and SO2.

  • Detection: Pass the resulting gases over a copper reduction column (to convert NOX to N2), separate them via a GC column, and quantify via TCD.

Protocol B: Quantitative 1H-NMR (qNMR) Workflow
  • Standard Selection: Select TraceCERT® Maleic acid as the internal standard (IS). Causality: Maleic acid presents a distinct singlet at ~6.3 ppm, which perfectly avoids overlap with the aromatic (6.8–7.4 ppm), succinimide aliphatic (~2.8 ppm), and ethoxy (~4.2–4.4 ppm) protons of 1-(2-phenoxyethoxy)-2,5-pyrrolidinedione.

  • Co-dissolution: Weigh exactly ~10.0 mg of the sample and ~5.0 mg of the IS into a vial. Dissolve completely in CDCl3.

  • Acquisition Parameters (Critical Step): Acquire the spectrum using a 90° pulse angle and a relaxation delay (D1) of at least 30 seconds. Causality: A long D1 ensures that all protons return to thermal equilibrium before the next pulse. If D1 is too short, protons with long T1 relaxation times will be under-represented, destroying the quantitative nature of the integration.

Analytical Workflow Visualization

The following diagram illustrates the logical relationship and self-validating nature of combining these analytical techniques for batch release.

AnalyticalWorkflow Batch Synthesized Batch: 1-(2-phenoxyethoxy)-2,5-pyrrolidinedione SamplePrep Sample Aliquoting & Desiccation (Self-Validating Control Step) Batch->SamplePrep EA Elemental Analysis (CHNS-O) Flash Combustion SamplePrep->EA qNMR Quantitative NMR (qNMR) Internal Standard (e.g., Maleic Acid) SamplePrep->qNMR LCMS LC-MS / HPLC-UV Impurity Profiling SamplePrep->LCMS EA_Res Target: ±0.4% Theoretical CHN Validates Absolute Mass EA->EA_Res qNMR_Res Target: >98.0% Mass Fraction Validates Structural Integrity qNMR->qNMR_Res LCMS_Res Target: <0.1% Single Impurity Validates Organic Purity LCMS->LCMS_Res Decision Batch Release & Certification EA_Res->Decision qNMR_Res->Decision LCMS_Res->Decision

Comprehensive analytical workflow for validating the purity of 1-(2-phenoxyethoxy)-2,5-pyrrolidinedione.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 1-(2-phenoxyethoxy)-2,5-pyrrolidinedione: Personal Protective Equipment and Safety Protocols

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply ingrained safety culture. This guide provides essential, field-tested guidance on the personal protective equipment (PPE) and handling procedures for 1-(2-phenoxyethoxy)-2,5-pyrrolidinedione. While specific toxicological data for this compound is not widely available, its core structure, a succinimide derivative, provides a strong basis for a rigorous safety assessment. We will proceed with the established principle of treating compounds with unknown hazard profiles with a high degree of caution, assuming potential for irritation and sensitization.

This document moves beyond a simple checklist, explaining the scientific rationale behind each recommendation to build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

Hazard Assessment: The Foundation of Your Safety Plan

Before any PPE is selected, a thorough understanding of the potential risks is paramount. The 1-(2-phenoxyethoxy)-2,5-pyrrolidinedione molecule belongs to the succinimide class of compounds. Related chemicals in this family are known to cause skin, eye, and respiratory irritation.[1][2][3] Therefore, we must assume a similar hazard profile for this derivative.

Primary Routes of Exposure to Mitigate:

  • Dermal Contact: Direct skin contact could lead to localized irritation.

  • Ocular Contact: The eyes are particularly sensitive; splashes or airborne dust could cause serious irritation or damage.[2][3][4][5]

  • Inhalation: If handled as a powder, fine dust can be inhaled, causing respiratory tract irritation.[1][2][3]

  • Ingestion: Accidental ingestion via contaminated hands is a risk that proper hygiene protocols will prevent.

Engineering Controls: Your First and Most Effective Barrier

PPE is always the last line of defense. The primary methods for ensuring safety involve isolating the hazard from the operator through robust engineering controls.

  • Chemical Fume Hood: All handling of 1-(2-phenoxyethoxy)-2,5-pyrrolidinedione, especially when in solid or powdered form, must be conducted inside a certified chemical fume hood.[1] This contains dust and vapors, preventing inhalation exposure.

  • Emergency Facilities: An operational and easily accessible safety shower and eyewash station are mandatory in any laboratory where this compound is handled.[3][6] Their location should be known to all personnel.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The following PPE is mandatory for all procedures involving this compound. The selection is based on mitigating the risks identified in the hazard assessment.

Eye and Face Protection: Shielding Against the Unseen

Standard safety glasses are insufficient. Chemical splash goggles that conform to ANSI Z87.1 or EN 166 standards are required to form a seal around the eyes, protecting against splashes and airborne dust.[3][7]

  • Rationale: The pyrrolidinedione structure suggests a potential for eye irritation.[2][4] Goggles provide 360-degree protection that standard glasses cannot.

  • Enhanced Protection: When there is a significant risk of splashing (e.g., during transfers of large volumes or reactions under pressure), a full-face shield must be worn in addition to chemical splash goggles.[6]

Skin and Body Protection: Preventing Dermal Exposure
  • Gloves: The choice of glove is critical for preventing skin contact. Nitrile gloves are a suitable initial choice for incidental contact. For prolonged handling, it is essential to consult the manufacturer's glove compatibility charts. Always inspect gloves for tears or punctures before use.[6][7] Double-gloving is best practice when handling potent or unknown compounds.

Glove Type Primary Use Best Practices
Nitrile General handling, protection from incidental splashes.Change immediately if contact is suspected. Do not reuse disposable gloves. Inspect for holes before donning.
Neoprene May offer extended protection for certain solvents.Consult manufacturer data for breakthrough times with specific solvents used in your procedure.
  • Laboratory Coat: A clean, knee-length laboratory coat with long sleeves and buttoned cuffs is required.[1] This protects street clothes and skin from contamination.

  • Additional Protection: For tasks with a higher risk of spills, such as cleaning up, a chemically resistant apron should be worn over the lab coat.

Respiratory Protection: When Engineering Controls Are Not Enough

Respiratory protection should not be necessary if all work is conducted within a certified fume hood. However, it is required under specific circumstances:

  • Spill Cleanup: In the event of a spill outside of a fume hood.

  • Weighing Powders: If weighing must occur on an open bench (a practice that should be avoided).

  • Ventilation Failure: If the primary engineering controls (fume hood) are not operational.

In these situations, a respirator compliant with OSHA 29 CFR 1910.134 is necessary.[3][6] For solid dust, a NIOSH-approved N95 respirator is the minimum requirement.[2] For vapors or when heating the compound, an air-purifying respirator with organic vapor cartridges would be necessary.

Essential Safety Protocols

PPE Donning and Doffing Procedure

The order of donning and doffing is critical to prevent cross-contamination.

Donning (Putting On):

  • Put on lab coat and fasten completely.

  • Put on respiratory protection (if required), and perform a seal check.

  • Put on chemical splash goggles (and face shield if needed).

  • Wash hands thoroughly.

  • Put on the first pair of gloves.

  • Put on the second pair of gloves, pulling the cuffs over the sleeves of the lab coat.

Doffing (Taking Off):

  • Remove the outer pair of gloves, peeling them off without touching the outside surface.

  • Remove the lab coat by rolling it outwards, keeping the contaminated surface away from your body.

  • Remove face shield and goggles.

  • Remove the inner pair of gloves.

  • Wash hands and face thoroughly with soap and water.

Spill Management Protocol

Immediate and correct response to a spill is vital.

For a Small Spill (manageable by trained personnel):

  • Alert personnel in the immediate area.

  • Ensure you are wearing the appropriate PPE, including respiratory protection if the spill is outside a fume hood.

  • Contain the spill by covering it with an inert absorbent material like sand, vermiculite, or a chemical spill pillow.[1][8]

  • Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[6]

  • Decontaminate the spill area with an appropriate solvent, followed by soap and water.

  • Dispose of all cleanup materials and contaminated PPE as hazardous waste.

For a Large Spill:

  • Evacuate the laboratory immediately.

  • Alert your institution's Environmental Health & Safety (EHS) department or emergency response team.

  • Close the laboratory doors and post a warning sign.

  • Do not re-enter until cleared by EHS professionals.

Decontamination and Disposal

  • PPE Disposal: All disposable PPE, including gloves and any contaminated items, must be placed in a clearly labeled hazardous waste container.[8] Do not dispose of this material in the regular trash.

  • Chemical Disposal: Unused or waste 1-(2-phenoxyethoxy)-2,5-pyrrolidinedione must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for chemical waste disposal. Never pour chemical waste down the drain. Leave chemicals in their original containers for disposal where possible.

Visual Workflow: PPE Selection

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow start Start: Task involves 1-(2-phenoxyethoxy)-2,5-pyrrolidinedione engineering Are Engineering Controls (Fume Hood) Available & Used? start->engineering ppe_base Minimum PPE: - Chemical Splash Goggles - Nitrile Gloves (Double) - Lab Coat engineering->ppe_base Yes spill_cleanup Is this a spill cleanup outside of a hood? engineering->spill_cleanup No weighing Is the task weighing powder or generating dust outside hood? ppe_base->weighing resp_n95 Add N95 Respirator weighing->resp_n95 Yes splash_risk Is there a significant splash risk? weighing->splash_risk No resp_n95->splash_risk face_shield Add Face Shield splash_risk->face_shield Yes end_task Proceed with Task splash_risk->end_task No face_shield->end_task resp_cartridge Add Air-Purifying Respirator with appropriate cartridges spill_cleanup->resp_cartridge resp_cartridge->end_task

Caption: PPE Selection Workflow for Handling 1-(2-phenoxyethoxy)-2,5-pyrrolidinedione

References

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - N-Iodosuccinimide. Retrieved from [Link]

  • Loba Chemie. (n.d.). Pyrrolidine for Synthesis Safety Data Sheet. Retrieved from [Link]

  • CPAChem. (2024, January 15). Safety data sheet. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.